Boc-L-threonine hydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVAWYZBLUFS-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-L-Threonine Hydrazide: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-L-Threonine Hydrazide in Peptide Chemistry
In the landscape of modern drug discovery and peptide science, the strategic incorporation of modified amino acids is paramount to accessing novel therapeutics with enhanced properties. Among these critical building blocks is this compound, a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its amine and a hydrazide functional group at its C-terminus. This unique combination of functionalities makes it an invaluable intermediate for the synthesis of complex peptides and peptidomimetics.
The Boc group provides robust, acid-labile protection of the α-amine, a cornerstone of solid-phase peptide synthesis (SPPS) methodologies developed by Merrifield.[1] The C-terminal hydrazide, however, is what sets this molecule apart. It serves as a masked carboxylate that can be chemoselectively activated to form a peptide bond, enabling the crucial strategy of peptide fragment condensation.[2][3] This approach allows for the efficient assembly of large proteins and complex peptides by coupling smaller, purified peptide segments, thereby overcoming challenges associated with the stepwise synthesis of long sequences.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Chemical Name | tert-butyl N-[(2S,3R)-1-(hydrazinecarbonyl)-2-hydroxybutyl]carbamate | N/A |
| Synonyms | Boc-L-Thr-NHNH2, Boc-Threonine Hydrazide | N/A |
| CAS Number | 69568-63-4 | [4] |
| Molecular Formula | C9H19N3O4 | Deduced |
| Molecular Weight | 233.26 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in methanol, DMF, and other polar organic solvents | N/A |
Note: The molecular formula and weight are calculated based on the conversion of the carboxylic acid of Boc-L-threonine to a hydrazide. Specific experimental data from a certificate of analysis should always be consulted.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a well-established, two-step process that begins with the readily available amino acid L-threonine. The process involves the protection of the α-amine with a Boc group, followed by esterification and subsequent hydrazinolysis.
Step 1: Synthesis of Boc-L-Threonine
The initial step involves the protection of the α-amino group of L-threonine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and the Boc anhydride.
Experimental Protocol: Boc Protection of L-Threonine
-
Dissolution: Dissolve L-threonine in a mixture of 1,4-dioxane and aqueous 1N sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar organic solvent like pentane or ethyl ether to remove any unreacted (Boc)₂O and other organic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with a cold aqueous solution of potassium hydrogen sulfate or 1N hydrochloric acid.[5] This will precipitate the Boc-L-threonine.
-
Isolation: Extract the product into an organic solvent such as ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-threonine as a white solid.[5][6]
Step 2: Synthesis of this compound via Methyl Ester
The most common and efficient method for preparing the hydrazide is through the hydrazinolysis of the corresponding methyl ester. This involves first converting the carboxylic acid of Boc-L-threonine to its methyl ester, followed by reaction with hydrazine hydrate.
Experimental Protocol: Esterification and Hydrazinolysis
-
Esterification: Dissolve the dried Boc-L-threonine in methanol. Cool the solution in an ice bath and slowly add thionyl chloride dropwise. Allow the reaction to proceed at room temperature for several hours. The reaction can be monitored by TLC. After completion, remove the solvent under reduced pressure to obtain the crude Boc-L-threonine methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester in methanol. Add hydrazine hydrate (typically a 2-3 fold molar excess) to the solution.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 12-24 hours. The product, this compound, will often precipitate out of the solution as a white solid. The precipitate can be collected by filtration, washed with cold methanol or ether, and dried under vacuum.
The overall synthetic workflow can be visualized as follows:
Quality Control and Characterization
Rigorous analytical characterization is crucial to ensure the purity and structural integrity of the synthesized this compound before its use in peptide synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm integrating to 9 protons), the threonine side chain protons, and the protons of the hydrazide group.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the hydrazide, as well as signals for the carbons of the Boc group and the threonine backbone.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₉H₁₉N₃O₄ would be approximately m/z 234.28.
-
Melting Point: The melting point of the purified solid can be compared to literature values as an indicator of purity.
Applications in Peptide Synthesis and Drug Development
This compound is a key player in the synthesis of peptides, particularly through fragment condensation strategies.[4]
Peptide Fragment Condensation
The C-terminal hydrazide can be converted to a highly reactive acyl azide intermediate upon treatment with a nitrous acid source (e.g., sodium nitrite in acidic conditions). This acyl azide can then be coupled to the N-terminus of another peptide fragment to form a new peptide bond. This method is advantageous because the activation of the hydrazide is highly chemoselective and proceeds with minimal racemization.
This strategy is particularly useful for:
-
Synthesizing long peptides or small proteins: By breaking down the target sequence into smaller, more manageable fragments that can be synthesized and purified individually before being ligated together.
-
Incorporating post-translationally modified or unnatural amino acids: These can be introduced into a specific fragment, which is then incorporated into the larger peptide.
Drug Development
The threonine residue itself is often important for the biological activity of peptides, as its hydroxyl group can participate in hydrogen bonding or be a site for glycosylation. By using this compound, researchers can incorporate threonine at the C-terminus of a peptide fragment that is crucial for the construction of a larger bioactive molecule or a peptidomimetic drug candidate.[4]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex peptides and proteins. Its synthesis is straightforward, and its unique C-terminal functionality enables powerful fragment condensation strategies that are essential for modern peptide chemistry and drug development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively utilize this important building block in their scientific endeavors.
References
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Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available at: [Link]
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-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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J&K Scientific LLC. This compound | 69568-63-4. Available at: [Link]
- Google Patents. Method for preparing Boc-L-threonine. CN104326944A.
- Houben-Weyl. (2001). Synthesis of Peptides. In Methods of Organic Chemistry, Volume E 22a.
Sources
Boc-L-threonine hydrazide structure and stereochemistry
An In-depth Technical Guide to Boc-L-Threonine Hydrazide: Structure, Stereochemistry, and Synthetic Applications
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic use of precisely engineered building blocks is paramount. Among these, This compound emerges as a cornerstone intermediate, valued for its unique combination of a critical amino acid scaffold, a versatile protecting group, and a reactive hydrazide functionality. This guide offers a deep dive into the molecular architecture, stereochemical nuances, synthesis, and key applications of this compound, tailored for researchers and scientists in the pharmaceutical and biotechnological sectors. Understanding the core principles of this molecule is essential for its effective application in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.
Molecular Structure and Physicochemical Properties
The structure of this compound is a deliberate amalgamation of three key chemical moieties, each imparting specific and crucial properties to the molecule as a whole.
-
The L-Threonine Core: This provides the fundamental amino acid framework. Threonine is one of the two proteinogenic amino acids with a second chiral center in its side chain, which introduces significant conformational constraints and potential for specific biological interactions. The hydroxyl group on the side chain offers a site for post-translational modifications or further chemical derivatization.
-
The Boc (tert-Butoxycarbonyl) Group: As a protecting group for the α-amino function, the Boc group is a linchpin of modern peptide synthesis.[1] Its primary role is to prevent unwanted side reactions at the nitrogen terminus during peptide coupling.[1] The key advantage of the Boc group is its stability under a wide range of reaction conditions, yet its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other sensitive functional groups.[2]
-
The Hydrazide Functional Group (-CONHNH₂): This moiety replaces the carboxylic acid of the parent amino acid. The hydrazide is a versatile functional group in synthetic chemistry. It can serve as a stable carboxyl protecting group or be readily converted into a highly reactive acyl azide for peptide fragment condensation.[3][4] Furthermore, hydrazides are key synthons for the creation of various heterocyclic compounds with potential biological activity, such as oxadiazoles and pyrazoles.[5]
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of Boc-L-Threonine and Related Compounds
| Property | Boc-L-threonine | This compound (Predicted) |
| Molecular Formula | C₉H₁₇NO₅[6] | C₉H₁₉N₃O₄ |
| Molecular Weight | 219.23 g/mol [6] | 233.26 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to off-white solid |
| CAS Number | 2592-18-9[7] | Not readily available |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[8] | Expected to be soluble in polar organic solvents like MeOH, DMF |
Stereochemistry: The Foundation of Biological Specificity
The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional structure. This compound possesses two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ), which define its specific stereoisomeric form.
The naturally occurring L-threonine has a (2S, 3R) configuration.[6] This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules:
-
At Cα (the second carbon): The priority of the substituents is: -NH-Boc > -C(O)NHNH₂ > -CβH(OH)CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise circle, hence the 'S' configuration.
-
At Cβ (the third carbon): The priority of the substituents is: -OH > -Cα(NHBoc)C(O)NHNH₂ > -CH₃ > -H. With the lowest priority group (H) oriented away from the viewer, the sequence traces a clockwise circle, leading to the 'R' configuration.
Maintaining this (2S, 3R) stereochemistry is critical.[9] Any racemization at the α-carbon during synthesis or subsequent coupling reactions can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have altered or undesirable biological activities. The use of hydrazides as precursors for acyl azides in peptide coupling is known to proceed with a low risk of racemization, which is a significant advantage of this building block.[3]
Caption: Stereochemical representation of this compound.
Synthesis of this compound
The most direct and widely employed method for synthesizing amino acid hydrazides is the hydrazinolysis of a corresponding ester derivative. This approach is efficient and generally high-yielding.
Synthetic Strategy: The Hydrazinolysis of an Ester Precursor
The overall synthetic pathway involves two main stages:
-
Esterification: The carboxylic acid of commercially available Boc-L-threonine is first converted to a simple alkyl ester, typically a methyl or ethyl ester. This is a standard esterification reaction, often carried out using an alcohol (methanol or ethanol) under acidic catalysis. The ester serves to activate the carboxyl group for the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis: The purified Boc-L-threonine ester is then treated with hydrazine hydrate. Hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol to form the stable hydrazide. This reaction is typically carried out in an alcoholic solvent or a polar aprotic solvent like DMF.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods for amino acid hydrazide synthesis.
Step 1: Synthesis of Boc-L-Threonine Methyl Ester
-
Suspend Boc-L-threonine (1.0 eq) in methanol (5-10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, during which the suspension should become a clear solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting crude oil or solid is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-L-threonine methyl ester, which can be used directly in the next step or purified by column chromatography.
Step 2: Hydrazinolysis to form this compound
-
Dissolve the Boc-L-threonine methyl ester (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction is complete when the ester spot has disappeared.
-
Remove the solvent and excess hydrazine under reduced pressure.
-
The crude product is often a solid. It can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure this compound.
In-Process Controls and Characterization
-
TLC: A simple and effective way to monitor the reaction progress, using a mobile phase such as 10% methanol in dichloromethane.
-
HPLC: Provides a more quantitative assessment of the reaction conversion and the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric purity.[9]
-
¹H NMR and ¹³C NMR: Confirms the structure of the final product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Applications in Peptide Synthesis and Drug Discovery
This compound is not an end product but a versatile intermediate with significant applications.
-
Peptide Synthesis: The primary application is in solution-phase peptide synthesis. The hydrazide group can be converted to a highly reactive acyl azide upon treatment with nitrous acid (generated in situ from sodium nitrite and an acid).[10] This acyl azide can then be coupled with the N-terminus of another amino acid or peptide fragment. This method, known as the azide coupling strategy, is well-regarded for its low propensity to cause racemization.[10]
-
Fragment Condensation and Native Chemical Ligation: Peptide hydrazides are crucial precursors for peptide thioesters, which are key intermediates in native chemical ligation (NCL).[3][11] NCL allows for the assembly of large peptides and even small proteins from smaller, unprotected peptide fragments.[4]
-
Medicinal Chemistry: The hydrazide moiety itself is a "privileged" structure in medicinal chemistry. Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[12] Therefore, this compound can serve as a starting point for the synthesis of novel small-molecule drug candidates.
-
Bioconjugation: The hydrazide group can be used in bioconjugation chemistry to link peptides to other molecules, such as carrier proteins, labels, or surfaces, often through the formation of a stable hydrazone linkage with an aldehyde or ketone.[13]
Conclusion
This compound stands as a testament to the power of rational molecular design in chemical synthesis. By combining the stereochemical purity of L-threonine, the reliable protection of the Boc group, and the synthetic flexibility of the hydrazide function, it provides researchers with a powerful tool for the construction of complex and biologically relevant molecules. Its role in facilitating racemization-free peptide couplings and its potential as a scaffold in medicinal chemistry ensures its continued importance in the pursuit of new therapeutics.
References
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PubChem. N-tert-Butoxycarbonyl-L-threonine. National Center for Biotechnology Information. Available from: [Link]
- Yajima, H., & Kiso, Y. (Eds.). (2006). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E22a.
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PubChem. Boc-Thr(Bzl)-OSu. National Center for Biotechnology Information. Available from: [Link]
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Hartmann, M., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(5), 389-395. Available from: [Link]
- Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
- Google Patents. CN104326944A - Method for preparing Boc-L-threonine.
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Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495. Available from: [Link]
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Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available from: [Link]
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de la Torre, P., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(3), 698. Available from: [Link]
- Patil, R., et al. (2012). Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid). Pharmaceutical Research, 29(9), 2465-2479.
- Liu, C. F., & Tam, J. P. (2007). Protein chemical synthesis by ligation of peptide hydrazides. Methods in Molecular Biology, 380, 43-60.
- Brik, A., & Wong, C. H. (2008). Chemical synthesis of proteins using hydrazide intermediates.
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Titi, A., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 27(19), 6296. Available from: [Link]
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Wang, Y., et al. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. Spectroscopy, 37(8), 24-30. Available from: [Link]
- Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)
- Pirkle, W. H., & Pochapsky, T. C. (1987). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
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Leah4sci. (2016, March 9). Amino Acid Stereochemistry R and S vs D and L Configuration [Video]. YouTube. Available from: [Link]
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Synthesis of Boc-L-threonine hydrazide from L-threonine
An In-Depth Technical Guide to the Synthesis of Boc-L-threonine Hydrazide from L-threonine
Executive Summary
This compound is a valuable building block in modern medicinal chemistry and peptide synthesis. Its utility stems from the orthogonal nature of the acid-labile N-terminal Boc protecting group and the nucleophilic hydrazide moiety, which serves as a versatile handle for peptide bond formation or the construction of various heterocyclic scaffolds. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from the readily available chiral precursor, L-threonine. The described three-step sequence—N-protection, esterification, and subsequent hydrazinolysis—is detailed with an emphasis on the underlying chemical principles, optimization of reaction conditions, and rigorous analytical characterization, ensuring a reproducible and scalable process for research and drug development professionals.
Introduction: Strategic Importance and Synthetic Overview
The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy in peptide synthesis.[] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an ideal choice for multi-step synthetic routes.[][2] The hydrazide functional group, on the other hand, is a key synthon for forming peptide bonds via azide-based coupling methods and serves as a precursor for synthesizing various biologically active molecules.
The synthesis of this compound from L-threonine is a logical and efficient process that proceeds through three distinct chemical transformations:
-
N-Protection : The amino group of L-threonine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Carboxyl Activation (Esterification) : The carboxylic acid of the resulting Boc-L-threonine is converted into a methyl ester. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis : The methyl ester is treated with hydrazine hydrate to yield the final this compound.
This guide will elaborate on the causality behind each experimental choice, providing a robust, self-validating protocol for each step.
The Synthetic Pathway: A Step-by-Step Elucidation
The overall synthetic transformation is visualized below. This multi-step approach is necessary to selectively modify the carboxyl terminus without interfering with the N-terminal amino group or the side-chain hydroxyl group.
Caption: Overall 3-step synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: N-tert-Butoxycarbonylation of L-Threonine
Causality and Expertise: The protection of the amino group is the critical first step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).[3] The reaction is performed in a mixed aqueous-organic solvent system under basic conditions (pH 9-11).[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.
Detailed Protocol:
-
In a round-bottom flask, dissolve L-threonine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane, methanol, or tert-butanol).[3][5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to 9-10 by the dropwise addition of an aqueous base, such as sodium hydroxide or potassium hydroxide.[4]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the reaction mixture while maintaining the temperature and pH. The pH will drop as the reaction proceeds and should be readjusted as necessary.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a nonpolar solvent like pentane or hexane to remove any unreacted Boc₂O.
-
Re-cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with a cold, dilute solution of a non-oxidizing acid such as potassium hydrogen sulfate or citric acid.[3]
-
Extract the product, Boc-L-threonine, into an organic solvent such as ethyl acetate or isopropyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-threonine, typically as a white solid or a viscous oil that can be crystallized.[5]
Step 2: Esterification of Boc-L-Threonine
Causality and Expertise: The carboxylic acid of Boc-L-threonine is not sufficiently electrophilic to react directly with hydrazine. Conversion to a methyl ester significantly enhances its reactivity. A common and effective method is Fischer esterification, but for acid-sensitive substrates like Boc-protected amino acids, methods that generate HCl in situ are preferred. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol provides a mild and efficient route to the methyl ester.[6][7]
Detailed Protocol (using SOCl₂):
-
Suspend Boc-L-threonine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to -10 °C to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash it sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain Boc-L-threonine methyl ester, often as a clear oil or low-melting solid, which can be used in the next step without further purification if of sufficient purity.[9]
Step 3: Hydrazinolysis of Boc-L-Threonine Methyl Ester
Causality and Expertise: This final step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.
Detailed Protocol:
-
Dissolve the Boc-L-threonine methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 12-24 hours. Progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The crude product often crystallizes upon concentration or by trituration with a solvent like diethyl ether or a hexane/ethyl acetate mixture.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound as a white crystalline solid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical techniques.
Quantitative Data Summary
The following table summarizes typical parameters for the three-step synthesis.
| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1. N-Protection | L-Threonine, (Boc)₂O, NaOH | Dioxane/Water | 0°C → RT | 12-18 h | 85-95% |
| 2. Esterification | Boc-L-Thr-OH, SOCl₂, CH₃OH | Methanol | 0°C → Reflux | 2-4 h | 85-90% |
| 3. Hydrazinolysis | Boc-L-Thr-OMe, N₂H₄·H₂O | Methanol | Room Temp. | 12-24 h | 90-98% |
Spectroscopic Characterization
-
Boc-L-Threonine (Intermediate 1):
-
¹H NMR: Expect signals for the Boc group (singlet, ~1.4 ppm, 9H), the methyl group of threonine (doublet, ~1.2 ppm, 3H), and the α- and β-protons (~4.2 ppm).[10]
-
¹³C NMR: Key signals include the Boc carbonyl (~156 ppm), the carboxylic acid carbonyl (~174 ppm), the Boc quaternary carbon (~80 ppm), and the Cα and Cβ of the threonine backbone.[11][12]
-
-
Boc-L-Threonine Methyl Ester (Intermediate 2):
-
¹H NMR: Appearance of a new singlet around 3.7 ppm corresponding to the methyl ester protons (3H).
-
Mass Spec (ESI-MS): A peak corresponding to [M+Na]⁺ is expected.
-
-
This compound (Final Product):
-
¹H NMR (DMSO-d₆): Disappearance of the methyl ester signal. Appearance of broad signals corresponding to the -NH-NH₂ protons.
-
¹³C NMR (DMSO-d₆): The ester carbonyl signal will be shifted slightly upfield to ~170 ppm, characteristic of an amide/hydrazide carbonyl.
-
Mass Spec (ESI-MS): A peak corresponding to [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the final product.
-
Visualized Laboratory Workflow
The following diagram illustrates the logical flow of operations in the laboratory for this synthesis.
Caption: Laboratory workflow from starting material to final product.
Conclusion
This guide presents a robust and well-characterized three-step synthesis for this compound from L-threonine. By detailing the rationale behind reagent selection and reaction conditions, and by providing clear, step-by-step protocols, this document serves as a reliable resource for researchers in peptide synthesis and drug discovery. The described methods are scalable and utilize common laboratory reagents, ensuring broad applicability and successful outcomes.
References
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Pozdnev, V. F. (1988). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418.
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CHONGZHOU HERUI TECHNOLOGY Co Ltd. (2015). Method for preparing Boc-L-threonine. CN104326944A.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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Reddy, G. S. R., Rao, G. V., & Iyengar, D. S. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2001(v), 46-50.
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ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. [Image from a publication].
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Organic Syntheses Procedure. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
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Ryu, J.-S., & Kwak, J. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(8), 1238.
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Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1218–1228.
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Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
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AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis.
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Sumitomo Chemical Co. (2010). Method for producing amino acid ester hydrochloride. JP4356292B2.
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ChemicalBook. (n.d.). Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum.
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The Strategic Imperative of Boc Protection in Threonine Hydrazide Chemistry: A Guide for Advanced Synthesis
Abstract
In the intricate landscape of peptide synthesis and drug development, peptide hydrazides serve as exceptionally versatile intermediates. They are pivotal for segment condensation strategies, the synthesis of cyclic peptides, and modern bioconjugation techniques. Threonine, with its secondary hydroxyl group, presents unique challenges and opportunities within these frameworks. This technical guide provides an in-depth analysis of the role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry of threonine hydrazide. We will explore the causality behind its selection, detail robust synthetic and deprotection protocols, and illustrate its strategic application in complex synthetic workflows, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Synthetic Value of Threonine Hydrazide
Peptide hydrazides are stable, crystalline compounds that act as crucial precursors for the acyl azide method of peptide coupling—a classic technique renowned for its low propensity for racemization during the coupling of peptide fragments.[1][2] More recently, their utility has expanded significantly; they now serve as precursors to peptide thioesters for Native Chemical Ligation (NCL) and are key components in Serine/Threonine Ligation (STL), enabling the synthesis of large proteins that are otherwise inaccessible.[2][3]
Threonine is a bifunctional amino acid containing both a secondary hydroxyl group and a chiral center on its side chain. This complexity necessitates a sophisticated protection strategy to prevent undesirable side reactions, such as O-acylation or β-elimination, during peptide synthesis.[4] The synthesis and subsequent reactions of a threonine building block, particularly one activated as a hydrazide, mandate precise control over the reactivity of its α-amino group. This is where the strategic implementation of the Boc protecting group becomes indispensable.
The Boc Group: A Deliberate Choice for Amine Protection
Protecting groups are fundamental tools in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[5][6] The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, remains a cornerstone of peptide chemistry for several compelling reasons.[7]
Key Properties of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), via a stable tert-butyl cation intermediate.[8][9][10]
-
Base and Nucleophile Stability: It is exceptionally stable to a wide range of basic conditions (e.g., piperidine, NaOH) and nucleophiles, including hydrazinolysis.[] This stability is crucial when preparing the hydrazide from a corresponding ester.
-
Orthogonality: The Boc group's unique acid-lability allows it to be used in orthogonal protection schemes. For instance, it can be removed without affecting base-labile groups (like Fmoc) or groups cleaved by hydrogenolysis (like Cbz), enabling selective deprotection and controlled, directional synthesis.[8][12]
This combination of properties makes the Boc group the ideal candidate for protecting the α-amino function of threonine during the synthesis and application of its hydrazide derivative. It ensures the N-terminus remains inert during hydrazide formation and subsequent coupling reactions, yet can be removed cleanly when required for peptide chain elongation.
Synthesis and Handling of Boc-Threonine Hydrazide
The synthesis of Boc-Thr-NHNH₂ requires a multi-step approach that leverages the stability of the Boc group. The most common and reliable method involves the hydrazinolysis of an activated carboxylic acid, typically a methyl or ethyl ester.
Rationale for the Synthetic Pathway
A direct reaction between Boc-Thr-OH and hydrazine is impractical. The free carboxylic acid would engage in a non-productive acid-base reaction with the basic hydrazine, forming a stable salt and preventing the desired nucleophilic acyl substitution. Therefore, the carboxyl group must first be activated. Esterification provides a stable, yet sufficiently reactive, intermediate for the subsequent hydrazinolysis step.
The secondary hydroxyl group of threonine can also be a site of side reactions. In many rigorous synthetic plans, particularly those involving strong activating agents, the threonine side chain is also protected. In Boc-based solid-phase peptide synthesis (SPPS), a common choice is the benzyl (Bzl) ether, which is stable to the TFA used for Boc deprotection but is cleaved simultaneously with the final peptide from the resin using strong acids like hydrogen fluoride (HF).[13][14] For the purposes of this guide, we will describe the synthesis of the side-chain-unprotected variant, which is suitable for many applications.
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The Versatile Chiral Synthon: A Technical Guide to Boc-L-threonine Hydrazide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Synthesis
In the landscape of contemporary drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Nature's biological targets are inherently chiral, demanding a lock-and-key fit that distinguishes between enantiomers. Consequently, the ability to construct complex, enantiomerically pure molecules is a cornerstone of medicinal chemistry. Chiral building blocks, molecular fragments possessing defined stereogenic centers, serve as invaluable starting materials in this endeavor, streamlining synthetic routes and ensuring stereochemical fidelity.[1][2] Among these, Boc-L-threonine hydrazide emerges as a particularly versatile and powerful tool, offering a unique combination of functionalities that can be strategically exploited in the asymmetric synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound as a cornerstone of modern stereoselective synthesis.
Understanding the Asset: The Molecular Architecture of this compound
This compound is a chiral molecule derived from the naturally occurring amino acid L-threonine. Its structure is characterized by three key functional groups, each contributing to its synthetic utility:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the α-amino functionality, rendering it temporarily inert to a wide range of reaction conditions. This robust protecting group is readily introduced and can be cleanly removed under acidic conditions, a cornerstone of modern peptide synthesis and a critical feature for sequential synthetic transformations.[3][4] The presence of the Boc group enhances the solubility of the molecule in common organic solvents and prevents unwanted side reactions at the nitrogen atom.
-
The Chiral Threonine Backbone: The inherent chirality of the L-threonine core, with its (2S, 3R) configuration, provides the foundation for its use as a chiral building block. The defined stereochemistry at the α- and β-carbons can be transferred to new stereocenters during the course of a reaction, acting as a powerful tool for asymmetric induction. The hydroxyl group at the β-position offers an additional site for modification or for directing stereoselective transformations.
-
The Hydrazide Moiety: The hydrazide group (-CONHNH₂) is a versatile functional handle. It can act as a nucleophile, participate in condensation reactions to form hydrazones and other heterocyclic systems, and serve as a precursor to other functional groups.[5] This reactivity is central to many of the applications of this compound in the construction of complex molecular architectures.
Figure 1: Molecular structure of Boc-L-threonine. The hydrazide derivative would have the carboxylic acid converted to a -CONHNH2 group.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a two-step process commencing with the protection of the parent amino acid, L-threonine, followed by the conversion of the carboxylic acid to the corresponding hydrazide.
Step 1: N-Protection of L-Threonine
The initial and crucial step is the protection of the α-amino group of L-threonine with the Boc group. This is typically achieved by reacting L-threonine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.
Experimental Protocol: Synthesis of Boc-L-threonine [3][6]
-
Dissolution: Dissolve L-threonine (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, at a concentration that maintains a pH between 9 and 11.[7]
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in a water-miscible solvent like dioxane or THF. The reaction is often performed at 0-5 °C to control the exothermicity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Acidify the reaction mixture to a pH of 2-3 using a suitable acid, such as potassium hydrogen sulfate or dilute hydrochloric acid.[3] This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-threonine, which is often a white solid or a viscous oil.
| Parameter | Condition | Rationale |
| Base | NaOH, KOH, NaHCO₃ | Deprotonates the amino group to increase its nucleophilicity. |
| Solvent | Water/Dioxane, Water/THF | Ensures solubility of both the amino acid and (Boc)₂O. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |
| pH during Workup | 2-3 | Protonates the carboxylate for efficient extraction into the organic phase. |
Table 1: Key Parameters for the Synthesis of Boc-L-threonine.
Step 2: Conversion to this compound
With the amino group protected, the carboxylic acid of Boc-L-threonine can be converted to the hydrazide. A common and efficient method involves the activation of the carboxylic acid followed by reaction with hydrazine. Alternatively, the synthesis can proceed via the corresponding methyl ester followed by hydrazinolysis.
Method A: Direct Coupling with Hydrazine
This method utilizes a peptide coupling reagent to activate the carboxylic acid in situ, which then reacts with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound (via Direct Coupling) [7]
-
Activation: Dissolve Boc-L-threonine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent such as HATU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq) at 0 °C.
-
Hydrazine Addition: After a brief activation period (5-10 minutes), add hydrazine hydrate (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine to remove water-soluble byproducts. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Method B: Via the Methyl Ester
This two-step approach involves the initial formation of the methyl ester of Boc-L-threonine, followed by hydrazinolysis.
Experimental Protocol: Synthesis of this compound (via Methyl Ester) [8][9]
-
Esterification: Convert Boc-L-threonine to its methyl ester. A common method involves reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent.[9] Alternatively, reaction with methanol in the presence of an acid catalyst can be employed.
-
Hydrazinolysis: Dissolve the purified Boc-L-threonine methyl ester in a suitable solvent such as methanol or ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reaction: Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting ester by TLC.
-
Purification: After completion, remove the solvent and excess hydrazine under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Figure 2: Synthetic workflow for this compound.
Applications in Asymmetric Synthesis: A Chiral Scaffold for Innovation
The true value of this compound lies in its application as a versatile chiral building block for the synthesis of complex, stereochemically defined molecules.
Synthesis of Chiral Heterocyclic Compounds
The hydrazide functionality provides a convenient entry point for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[10] Condensation of this compound with dicarbonyl compounds, for instance, can lead to the formation of chiral pyridazines or pyrazoles, where the stereocenters of the threonine backbone can influence the stereochemical outcome of the cyclization or subsequent transformations.
One notable application is in the synthesis of chiral 1,3,4-oxadiazoles. These heterocycles can be prepared from acyl hydrazides through various cyclization strategies.[5] By using this compound, a chiral substituent is directly incorporated into the oxadiazole ring, providing a scaffold for the development of novel chiral ligands or biologically active molecules.
Figure 3: General schemes for the synthesis of chiral heterocycles.
As a Chiral Auxiliary
The chiral backbone of this compound can be employed as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center.[11] For example, condensation with a ketone or aldehyde can form a chiral hydrazone. The stereodefined environment provided by the threonine moiety can then direct the facial selectivity of a subsequent nucleophilic attack on the C=N bond, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved, liberating the chiral product.
Precursor for Chiral Ligands
The functional groups on this compound can be further elaborated to generate novel chiral ligands for asymmetric catalysis.[12] The amino and hydroxyl groups, after deprotection, and the hydrazide moiety itself can be modified to incorporate phosphine, amine, or other coordinating groups. The resulting multidentate chiral ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Mechanistic Considerations: The Source of Stereocontrol
The stereochemical outcome of reactions involving this compound as a chiral building block or auxiliary is governed by fundamental principles of asymmetric induction. The rigid, chair-like transition states or the formation of chelated intermediates often play a crucial role in dictating the facial selectivity of reactions. The steric bulk of the Boc group and the substituents on the threonine backbone create a biased environment, favoring the approach of reagents from the less hindered face. Furthermore, the hydroxyl group can participate in hydrogen bonding or act as a coordinating group with metal catalysts, further rigidifying the transition state and enhancing stereocontrol.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks derived from the chiral pool. Its straightforward synthesis, coupled with the versatile reactivity of its constituent functional groups, makes it an invaluable tool for the modern synthetic chemist. From the construction of complex chiral heterocycles to its application as a chiral auxiliary and a precursor for novel ligands, the potential of this synthon is vast. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the strategic application of well-designed chiral building blocks like this compound will undoubtedly play an increasingly pivotal role in advancing the frontiers of asymmetric synthesis. Future research will likely focus on expanding the scope of its applications in stereoselective transformations, developing novel catalytic systems based on its scaffold, and its incorporation into the synthesis of complex natural products and medicinally relevant molecules.
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ResearchGate. (2008). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
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Royal Society of Chemistry. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
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TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766. Retrieved from [Link]
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Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
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National Institutes of Health. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
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ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
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National Institutes of Health. (2013). Stereoselective Synthesis of Dienyl-Carboxylate Building Blocks: Formal Synthesis of Inthomycin C. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Impact Factor. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Retrieved from [Link]
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Organic Syntheses. (1990). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]
-
ACS Publications. (2007). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Retrieved from [Link]
-
Organic Syntheses. (2017). N-Boc-hydroxylamine. Retrieved from [Link]
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ArTS - UniTS. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. Retrieved from [Link]
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Methodological & Application
Application Note: Boc-L-Threonine Hydrazide as a Versatile Scaffold for the Synthesis of Novel Enzyme Inhibitors
Abstract
This technical guide details the strategic application of N-Boc-L-threonine hydrazide as a pivotal building block in the synthesis of enzyme inhibitors. The unique structural features of this reagent—combining the stereospecificity and hydroxyl functionality of L-threonine with the versatile reactivity of a protected hydrazide—offer a powerful platform for drug discovery professionals. We will explore its utility in two primary synthetic strategies: the construction of peptidomimetic inhibitors via C-terminal modification and the generation of diverse hydrazone-based libraries. This document provides field-proven insights, detailed step-by-step protocols, and the scientific rationale behind key experimental choices, designed for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of Threonine and Hydrazide Moieties in Inhibitor Design
The rational design of enzyme inhibitors often relies on scaffolds that mimic natural substrates or exploit specific interactions within an enzyme's active site. The Boc-L-threonine hydrazide molecule is uniquely positioned at the intersection of peptide and small molecule chemistry, offering distinct advantages derived from its constituent parts.
The Role of the Threonine Scaffold: More Than a Structural Component
The L-threonine residue is not merely a passive spacer in biological systems; its secondary hydroxyl group and defined stereochemistry are critical for molecular recognition and catalysis. In many enzymes, threonine residues within the active site directly participate in substrate binding and orientation. Furthermore, threonine is a key residue in certain classes of proteases, such as threonine proteases, where its hydroxyl side chain acts as the catalytic nucleophile. Inhibitors that incorporate a threonine motif can therefore achieve high affinity and specificity by recapitulating these native interactions. The boronic acid-based drug Bortezomib, a potent proteasome inhibitor, exemplifies this by forming a reversible covalent bond with the active site threonine's hydroxyl group.
The Hydrazide Functional Group: A Gateway to Diverse Inhibitors
The hydrazide moiety (-CO-NH-NH₂) is a highly versatile functional group in medicinal chemistry. It serves as a stable bioisostere for the peptide bond but with altered electronic and hydrogen-bonding properties. More importantly, it is a reactive handle for a variety of chemical transformations:
-
Formation of Hydrazones: Hydrazides readily condense with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of potential inhibitors from a common precursor[1][2].
-
Precursor for Peptide Ligation: In advanced peptide synthesis, the C-terminal hydrazide can be converted into a highly reactive peptide thioester or azide. These intermediates are essential for methods like Native Chemical Ligation (NCL), enabling the synthesis of large proteins and complex cyclic peptides[3][4][5].
-
Nucleophilic Core: The terminal -NH₂ group of the hydrazide is a potent nucleophile, enabling further derivatization to explore the chemical space around a core scaffold.
By combining the threonine framework with the hydrazide handle, this compound emerges as a high-value starting material for creating inhibitors that are both biologically relevant and synthetically accessible.
Synthesis of the Core Building Block: this compound
A reliable supply of the core building block is paramount. The following protocol describes a robust, solution-phase synthesis of this compound from its corresponding methyl ester, a common and cost-effective starting material.
Rationale for Method Selection
Direct hydrazinolysis of an ester is a classic, high-yielding, and straightforward transformation for preparing hydrazides. This method avoids the need for coupling agents and complex purification strategies often associated with starting from the carboxylic acid, making it ideal for generating the building block on a laboratory scale[6]. The use of hydrazine hydrate in a protic solvent like methanol or ethanol at room temperature ensures a clean conversion with minimal side products.
Detailed Protocol 1: Synthesis from Boc-L-Threonine Methyl Ester
This protocol details the conversion of Boc-L-Thr-OMe to Boc-L-Thr-NHNH₂.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Boc-L-Threonine Methyl Ester | 233.27 | 5.00 g | 21.43 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.35 mL | 68.6 | ~3.2 |
| Methanol (Anhydrous) | 32.04 | 50 mL | - | - |
| Diethyl Ether (Anhydrous) | 74.12 | As needed | - | - |
| Round-bottom flask (100 mL) | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
| Buchner funnel and filter paper | - | 1 | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-Threonine Methyl Ester (5.00 g, 21.43 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir at room temperature until the solid is completely dissolved.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (3.35 mL, ~3.2 eq.) to the solution dropwise over 5 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% MeOH in CH₂Cl₂ eluent system). The reaction is generally complete within 24 hours, often indicated by the formation of a white precipitate[6].
-
Product Isolation:
-
Upon completion, reduce the solvent volume to approximately 10-15 mL under reduced pressure using a rotary evaporator.
-
Add anhydrous diethyl ether (~50 mL) to the concentrated mixture to precipitate the product fully.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material and residual hydrazine.
-
Dry the product under high vacuum to a constant weight.
-
Characterization and Quality Control
A successful synthesis should yield a white crystalline solid with a yield typically >90%. The identity and purity of the this compound must be confirmed through standard analytical techniques.
-
¹H NMR (DMSO-d₆): The spectrum should show the disappearance of the methyl ester singlet (around 3.6-3.7 ppm) and the appearance of broad singlets for the hydrazide protons (-NH- and -NH₂).
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the product's molecular weight (233.27 g/mol ).
-
Melting Point: Compare the observed melting point with literature values.
Application in the Synthesis of Peptidomimetic Protease Inhibitors
Peptide hydrazides are invaluable intermediates in modern peptide chemistry. They serve as a stable precursor that can be chemoselectively converted into other functional groups after the main peptide chain has been assembled, a strategy known as late-stage diversification[5].
Strategy: C-Terminal Hydrazide as a Linchpin for Diversification
By incorporating an amino acid hydrazide at the C-terminus during Solid-Phase Peptide Synthesis (SPPS), the resulting fully-assembled peptide can be cleaved from the resin and then selectively modified. This approach allows a single peptide hydrazide precursor to be converted into multiple final products, such as peptide acids or amides, which often have vastly different biological activities and pharmacokinetic properties[5].
Workflow for Late-Stage Peptide Diversification
Caption: Workflow for SPPS synthesis and late-stage diversification of a C-terminal threonine peptide.
Detailed Protocol 2: Late-Stage Synthesis of a Modelin-5 Amide Derivative
This protocol demonstrates the synthesis of a known antimicrobial peptide, Modelin-5 (KLWKAWKA), as both a C-terminal acid and amide, starting from a common hydrazide precursor, adapted from established methods[5].
Part A: Synthesis of Peptide Hydrazide (Ac-KLWKAWKA-NHNH₂)
-
SPPS: Assemble the peptide sequence Ac-Lys(Boc)-Leu-Trp(Boc)-Lys(Boc)-Ala-Trp(Boc)-Lys(Boc)-Ala-OH on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS chemistry.
-
Cleavage: Cleave the protected peptide from the resin using a mild solution of acetic acid/trifluoroethanol/DCM to yield the protected peptide acid.
-
Hydrazide Formation: Dissolve the protected peptide acid in DMF. Add HOBt (1.2 eq.) and DIC (1.1 eq.) and stir for 10 min. Add hydrazine monohydrate (5 eq.) and stir for 4-6 hours. Purify the resulting protected peptide hydrazide by HPLC.
-
Deprotection: Treat the purified product with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to remove side-chain protecting groups. Purify the final peptide hydrazide by reverse-phase HPLC.
Part B: Conversion to Peptide Amide (Protocol 2a)
-
Azide Formation: Dissolve the peptide hydrazide (1 eq.) in a buffered solution (e.g., pH 3-4). Cool to -15°C. Add sodium nitrite (NaNO₂, 1.5 eq.) and stir for 20 minutes to form the peptide azide in situ[5].
-
Ammonolysis: Add ammonium acetate (NH₄OAc, 10 eq.) to the azide solution and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Purification: Purify the final peptide amide by reverse-phase HPLC and confirm its identity by MS.
Application in the Synthesis of Hydrazone-Based Enzyme Inhibitors
The condensation of this compound with various aldehydes is a powerful method for generating libraries of non-peptidic or peptidomimetic inhibitors. The resulting hydrazone linkage is metabolically robust and acts as a rigid linker that can position recognition elements (e.g., aromatic rings from the aldehyde) within an enzyme's active site.
Rationale: Hydrazones as Privileged Scaffolds
The N-acylhydrazone (NAH) moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds with diverse targets, including antimicrobial, anticancer, and anti-inflammatory agents[1][2]. The ability to form hydrogen bonds via the -NH- and -C=O groups, combined with the conformational constraint of the C=N double bond, makes it an excellent pharmacophore for enzyme inhibition[1].
General Reaction Scheme for Hydrazone Synthesis
Caption: Condensation reaction between this compound and an aldehyde.
Detailed Protocol 3: Synthesis of a Boc-L-Threonine Hydrazone Derivative
This protocol describes the synthesis of a model hydrazone from this compound and 4-hydroxybenzaldehyde, based on general procedures for hydrazone formation[2].
Table 2: Reagents and Materials for Protocol 3
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 233.27 | 500 mg | 2.14 | 1.0 |
| 4-Hydroxybenzaldehyde | 122.12 | 262 mg | 2.14 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 15 mL | - | - |
| Acetic Acid (Glacial) | 60.05 | 1-2 drops | - | Catalytic |
| Round-bottom flask (50 mL) | - | 1 | - | - |
Procedure:
-
Setup: Dissolve this compound (500 mg, 2.14 mmol) in anhydrous methanol (10 mL) in a 50 mL round-bottom flask.
-
Aldehyde Addition: In a separate vial, dissolve 4-hydroxybenzaldehyde (262 mg, 2.14 mmol) in anhydrous methanol (5 mL) and add it to the hydrazide solution.
-
Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for the consumption of the starting materials. A precipitate may form as the product is generated.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.
-
Biochemical Evaluation of Synthesized Inhibitors
The ultimate validation of this synthetic platform is the biological activity of the resulting compounds. A systematic evaluation of inhibitory potency is crucial.
General Workflow for Enzyme Inhibition Assay
Caption: Workflow for the biochemical evaluation of synthesized enzyme inhibitors.
Data Presentation: Sample Inhibition Data
After synthesis, a library of hydrazone derivatives would be tested against a target enzyme. The results are typically summarized to establish a Structure-Activity Relationship (SAR).
Table 3: Sample Inhibition Data for Hydrazone Derivatives Against Human Carbonic Anhydrase II (hCA II)
| Compound ID | R-Group (from Aldehyde) | IC₅₀ (nM)[1] |
| Ref-AAZ | (Acetazolamide) | 12.1 |
| Thr-Hy-01 | 4-Hydroxyphenyl | 45.1 |
| Thr-Hy-02 | 2-Hydroxyphenyl | 28.9 |
| Thr-Hy-03 | 2,4-Dihydroxyphenyl | 15.3 |
| Thr-Hy-04 | 4-Nitrophenyl | 98.6 |
| Thr-Hy-05 | 4-(Dimethylamino)phenyl | 7.1 |
Note: Data is illustrative, based on trends observed for similar hydrazone-based inhibitors of hCA II. Actual values would require experimental determination.
This data allows researchers to deduce that, for this target, electron-donating groups (like -OH and -NMe₂) and specific substitution patterns on the phenyl ring enhance inhibitory activity.
Conclusion and Future Outlook
N-Boc-L-threonine hydrazide is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its inherent stereochemistry and hydroxyl functionality provide a biologically relevant anchor for inhibitor design, while the reactive hydrazide handle opens avenues for both peptide diversification and combinatorial library synthesis. The protocols outlined in this note provide a reliable foundation for researchers to synthesize this key intermediate and apply it to the discovery of novel therapeutics.
Future work could involve incorporating this scaffold into more complex architectures, such as macrocyclic peptide inhibitors, or using it in fragment-based screening campaigns to identify new binding motifs for challenging enzyme targets. The synthetic accessibility and chemical versatility of this compound ensure its continued relevance in the field of drug discovery.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin.
- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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MDPI. (2021). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2009). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Table 2. Results of synthesis of amino acid hydrazides and.... Retrieved January 24, 2026, from [Link]
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ResearchGate. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved January 24, 2026, from [Link]
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National Institutes of Health (NIH). (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Retrieved January 24, 2026, from [Link]
-
PubMed. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2005). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2005). The many faces of protease–protein inhibitor interaction. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (1998). THE ROLE OF THE HIGHLY CONSERVED THREONINE IN CYTOCHROME P450 2E1: PREVENTION OF H2O2-INDUCED INACTIVATION DURING ELECTRON TRANSFER. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2022). Examining the Role of Threonine Phosphorylation in Ubiquitin's Function Using Chemical Protein Synthesis. Retrieved January 24, 2026, from [Link]
-
Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Retrieved January 24, 2026, from [Link]
- Google Patents. (1962). Amino acid hydrazides.
-
PubMed Central (PMC). (2016). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2005). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2018). Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). G protein-coupled receptor. Retrieved January 24, 2026, from [Link]
-
MedCrave online. (2015). Proteases: nature's destroyers and the drugs that stop them. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2019). Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. Retrieved January 24, 2026, from [Link]
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PubMed Central (PMC). (2021). From Naturally-Sourced Protease Inhibitors to New Treatments for Fungal Infections. Retrieved January 24, 2026, from [Link]
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Application Notes & Protocols: Advanced Bioconjugation Strategies Utilizing Boc-L-Threonine Hydrazide
Abstract
This technical guide provides a comprehensive overview of bioconjugation techniques centered on the use of Boc-L-threonine hydrazide. We delve into the fundamental principles of hydrazone ligation, the strategic role of the tert-butyloxycarbonyl (Boc) protecting group, and the catalytic mechanisms that enable efficient conjugation under biocompatible conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for applications ranging from antibody-drug conjugates (ADCs) to advanced protein modifications and surface immobilizations. Detailed, field-tested protocols are provided to ensure reproducible and robust results.
Introduction: The Power of Chemoselective Ligation
Bioconjugation, the science of covalently linking molecules, has become an indispensable tool in modern biotechnology and medicine. Its applications are vast, underpinning the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and functionalized biomaterials.[1] A cornerstone of this field is the use of chemoselective ligation reactions—reactions that form a covalent bond between two functional groups in a specific and controlled manner, often in the complex environment of aqueous buffers and in the presence of other reactive functionalities found on biomolecules.
Among the most reliable and widely adopted chemoselective strategies is the formation of a hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone.[2][3] This reaction is characterized by its high specificity, favorable kinetics under mild conditions, and the unique pH-dependent stability of the resulting bond. This compound emerges as a particularly sophisticated reagent for this purpose. Its structure incorporates three key features:
-
A reactive hydrazide moiety: The nucleophilic nitrogen atoms readily react with electrophilic carbonyl groups.
-
An L-threonine backbone: This provides a defined stereochemistry and a hydrophilic spacer arm, which can improve the solubility and pharmacokinetic properties of the final conjugate.
-
A Boc protecting group: This acid-labile group masks the N-terminal amine, preventing unwanted side reactions and allowing for strategic, multi-step synthetic approaches.
This guide will elucidate the chemical principles governing the use of this compound and provide actionable protocols for its successful implementation in your research.
The Chemistry of Hydrazone Formation: Mechanism, Catalysis, and Stability
A deep understanding of the underlying chemistry is critical for optimizing any bioconjugation strategy. The formation of a hydrazone is a reversible condensation reaction that proceeds through a tetrahedral intermediate.
The Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine. This intermediate is then stabilized through a dehydration step, which is the rate-determining step of the reaction and is subject to general acid catalysis.[3]
The optimal pH for uncatalyzed hydrazone formation typically lies in a mildly acidic range (pH 4.5–5.5).[3] This represents a crucial balance: the pH must be low enough to facilitate the protonation of the carbinolamine's hydroxyl group, turning it into a good leaving group (water), but not so low that it fully protonates the hydrazide, rendering it non-nucleophilic.
Linkage Stability and Reversibility
The hydrazone bond is characterized by its tunable stability. While generally stable under physiological conditions, it is susceptible to hydrolysis under acidic conditions (pH < 5). [3]This property is highly advantageous for drug delivery applications, as an ADC linked via a hydrazone can remain intact in the bloodstream (pH 7.4) and selectively release its cytotoxic payload in the acidic environments of endosomes (pH 5.5–6.2) or lysosomes (pH 4.5–5.0). [3] If a permanently stable linkage is required, the C=N double bond of the hydrazone can be easily reduced to a stable, single C-N bond using mild reducing agents like sodium cyanoborohydride (NaCNBH₃). [2]
The Strategic Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a broad range of chemical conditions, including bases and nucleophiles, and its clean, quantitative removal under acidic conditions. [4] In the context of this compound, the Boc group serves several critical functions:
-
Prevents Dimerization/Polymerization: It blocks the nucleophilicity of the α-amino group of the threonine backbone, preventing self-reaction or reaction with other electrophiles during synthesis or storage.
-
Enables Orthogonal Synthesis: It allows for other chemical modifications to be performed on a payload or carrier molecule without affecting the masked hydrazide precursor.
-
Controls Reactivity: The hydrazide functionality is only revealed immediately prior to the conjugation step, providing precise temporal control over the ligation reaction.
Deprotection is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism proceeds via the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
Experimental Protocols
The following protocols provide a validated framework for the use of this compound in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate.
Protocol 1: Boc Deprotection of a this compound Derivative
This protocol describes the deprotection of the Boc group to generate the reactive hydrazide, which should be used immediately for conjugation.
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Nitrogen gas supply
-
Ice bath
Procedure:
-
Dissolve the Boc-protected hydrazide derivative in anhydrous DCM to a concentration of 10-20 mg/mL in a clean, dry glass vial.
-
Place the vial in an ice bath and cool to 0°C.
-
Prepare the deprotection cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS. Safety Note: Work in a chemical fume hood. TFA is highly corrosive.
-
Slowly add 10-20 equivalents of the deprotection cocktail to the cooled solution.
-
Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-45 minutes.
-
Confirm deprotection using LC-MS by observing the mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Once the reaction is complete, remove the TFA and DCM by evaporation under a gentle stream of nitrogen.
-
The resulting residue (the TFA salt of the deprotected hydrazide) can be dissolved in a suitable buffer (e.g., PBS) for immediate use in the subsequent conjugation step.
Protocol 2: Preparation of an Aldehyde-Modified Antibody
This protocol uses succinimidyl 4-formylbenzoate (S-4FB) to introduce aromatic aldehyde groups onto lysine residues of an antibody.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4)
-
S-4FB crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (10 kDa MWCO)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of S-4FB at 10-20 mM in anhydrous DMF or DMSO.
-
To the antibody solution in PBS, add a 5- to 10-fold molar excess of the S-4FB stock solution. The final concentration of organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted S-4FB and exchange the buffer of the modified antibody into the desired conjugation buffer (e.g., PBS with 10 mM aniline, pH 7.4) using an appropriate method like a PD-10 desalting column or dialysis.
-
Determine the concentration of the aldehyde-modified antibody using a standard protein assay (e.g., BCA or A280).
Protocol 3: Aniline-Catalyzed Ligation to an Aldehyde-Modified Antibody
This protocol details the final conjugation of the deprotected threonine hydrazide to the modified antibody.
Materials:
-
Aldehyde-modified antibody (from Protocol 2)
-
Deprotected threonine hydrazide derivative (from Protocol 1)
-
Conjugation Buffer: PBS containing 10-100 mM aniline, adjusted to pH 7.0-7.4. Note: Aniline has limited solubility; a 100 mM solution may require gentle warming to fully dissolve. [5]* Quenching solution (optional): 1 M solution of an aminooxy compound or glycine.
-
Purification system (SEC-HPLC, FPLC, or dialysis)
Procedure:
-
Immediately after preparation, dissolve the deprotected threonine hydrazide derivative in the Conjugation Buffer.
-
Add a 20- to 50-fold molar excess of the hydrazide solution to the aldehyde-modified antibody solution.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.
-
Monitor the reaction progress by SDS-PAGE (observing a band shift) or mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the attached linker-payload.
-
(Optional) Quench any unreacted aldehyde groups by adding a 100-fold molar excess of a quenching solution and incubating for 1 hour.
-
Purify the final antibody conjugate from excess hydrazide reagent and catalyst using size-exclusion chromatography (preferred for high purity) or extensive dialysis against PBS.
-
Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR).
Data and Troubleshooting
Effective bioconjugation requires careful control over several experimental parameters. The table below summarizes key variables and their typical ranges.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction pH | 6.5 - 7.5 (catalyzed) | Aniline catalysis is most effective near neutral pH, preserving protein stability. |
| 4.5 - 5.5 (uncatalyzed) | Optimal for uncatalyzed reactions but may compromise the stability of some proteins. | |
| Catalyst (Aniline) | 10 - 100 mM | Higher concentrations increase the reaction rate. Solubility limit is ~100 mM. [5] |
| Hydrazide Molar Excess | 20x - 100x | A high molar excess drives the reaction equilibrium towards product formation. |
| Reaction Temperature | 4°C - 25°C | Room temperature (20-25°C) is often sufficient. 4°C can be used for sensitive proteins over longer incubation times. |
| Reaction Time | 2 - 24 hours | Varies based on reactant concentrations and protein reactivity. Should be optimized empirically. |
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete Boc deprotection. | Verify deprotection by LC-MS before conjugation. Ensure anhydrous conditions and fresh TFA. |
| Insufficient molar excess of hydrazide. | Increase the molar excess of the hydrazide reagent to 50x or higher. | |
| Inactive catalyst or suboptimal pH. | Prepare fresh aniline solution. Verify the final pH of the reaction mixture is between 7.0-7.4. | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMF/DMSO from the linker stock is <10%. |
| Protein instability at reaction pH. | Perform a buffer screen to find optimal stability conditions. Consider running the reaction at 4°C. | |
| Conjugate Instability | Hydrolysis of the hydrazone bond. | For long-term storage, store at 4°C or -80°C in a buffer at pH ≥ 7.4. For a permanent bond, perform reductive stabilization with NaCNBH₃. |
Conclusion
This compound stands out as a highly effective and versatile tool for advanced bioconjugation. The strategic incorporation of a Boc protecting group provides chemists with precise control over the timing of the ligation event, enabling complex, multi-step synthetic strategies. By leveraging the power of aniline catalysis, the formation of the hydrazone bond can be achieved with high efficiency under physiologically compatible conditions. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully apply this technology to a wide array of applications, from the development of next-generation antibody-drug conjugates to the sophisticated labeling of biological systems.
References
-
Gilmore, J. M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology. [Link]
-
King, H. D., et al. (1990). Preparation of protein conjugates via intermolecular hydrazone linkage. Bioconjugate Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Distefano, M. D., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. [Link]
-
Baca, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology. [Link]
-
Semantic Scholar. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
Panowski, S., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules. [Link]
-
Dawson, P. E., et al. (2007). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
-
Crisalli, P., & Kool, E. T. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Bioconjugate Chemistry. [Link]
-
Rollin, P., & Tatibouët, A. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
van Delft, F. L. (2011). Dibenzoazacyclooctynes: Synthesis and Bioconjugation. Radboud Repository. [Link]
-
Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. [Link]
- Zhao, X. (2004). Polymer-drug conjugates comprising hydrazide linkers.
-
Liu, H., & Wang, Y. (2016). Chemical synthesis of proteins using hydrazide intermediates. Organic & Biomolecular Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Organic Letters. [Link]
-
Rashidian, M., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry. [Link]
-
Patil, R., et al. (2012). Synthesis of glycine Boc-hydrazide. ResearchGate. [Link]
-
Lu, J., et al. (2019). Antibody‒drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Stec, J., et al. (2020). Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. Molecules. [Link]
-
Singh, M., et al. (2021). Hydrolytic Stability of Hydrazones and Oximes. Bioconjugate Chemistry. [Link]
Sources
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Hydrazide Functionality using Boc-L-threonine Hydrazide
Introduction: The Hydrazide Moiety as a Versatile Chemical Hub
In the landscape of bioconjugation and complex molecule synthesis, the hydrazide group stands out as a uniquely versatile functional handle. Its nucleophilic character allows for the formation of stable hydrazone linkages with aldehydes and ketones, a reaction that proceeds with high efficiency and selectivity under mild, often physiological, conditions.[1] This chemoselective ligation strategy is a cornerstone of modern drug development, enabling the precise assembly of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.[2][3]
Boc-L-threonine hydrazide, in particular, offers a sophisticated building block for introducing this functionality. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the α-amine ensures regioselective reaction at the hydrazide terminus. The inherent chirality and the β-hydroxyl group of the threonine backbone provide additional stereochemical control and a potential point for further diversification or for influencing the physicochemical properties of the final conjugate, such as solubility and aggregation resistance. The inclusion of serine or threonine in linkers can enhance stability in aqueous solutions by forming hydrogen bonds with water.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will explore its application in forming stable hydrazone bioconjugates and its utility as a synthetic intermediate, grounded in established chemical principles and supported by detailed, field-tested protocols.[6]
Part 1: Core Principles of Hydrazide-Aldehyde/Ketone Ligation
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This is followed by a dehydration step to form the stable hydrazone bond. The reaction is typically catalyzed by acid, with the optimal pH range being slightly acidic (pH 4.5-6.0) to facilitate protonation of the carbonyl oxygen, thereby increasing its electrophilicity without excessively protonating the hydrazide nucleophile.
Key Advantages of Hydrazone Linkages:
-
Chemoselectivity: The reaction is highly specific for aldehydes and ketones, avoiding cross-reactivity with other functional groups commonly found in biomolecules, such as amines, carboxylates, and thiols.[8]
-
Biocompatibility: The reaction proceeds under mild aqueous conditions, preserving the structural and functional integrity of sensitive biomolecules like proteins and antibodies.[1]
-
Tunable Stability: The stability of the resulting hydrazone bond can be modulated. While generally stable, it can be designed to be cleavable under specific acidic conditions, such as those found in the endosomal or lysosomal compartments of cells, enabling triggered payload release in drug delivery systems.[3] Aromatic hydrazones exhibit increased stability due to conjugation.
Part 2: Experimental Protocols and Workflows
Protocol 2.1: General Procedure for Hydrazone Formation with a Model Aldehyde
This protocol details the conjugation of this compound to a generic aldehyde-containing molecule in a buffered aqueous/organic solvent system. The use of aniline as a catalyst has been shown to significantly accelerate hydrazone formation.[9]
Materials:
-
This compound
-
Aldehyde-functionalized molecule of interest (e.g., an aldehyde-tagged peptide or small molecule)
-
Aniline (as a catalyst)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Organic Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (ESI-MS)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-functionalized molecule in a minimum volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.
-
Prepare a fresh stock solution of aniline catalyst (e.g., 200 mM) in DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-functionalized molecule (1 equivalent) with the Reaction Buffer.
-
Add this compound to the reaction mixture to a final concentration of 1.5-3 equivalents. The excess hydrazide drives the reaction to completion.
-
Add the aniline catalyst to a final concentration of 10-20 mM. The total organic solvent concentration should ideally be kept below 20% (v/v) to maintain the integrity of most biomolecules.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) or 37°C for 2-16 hours. Reaction progress should be monitored periodically.
-
-
Monitoring and Analysis:
-
At designated time points (e.g., 1, 4, and 16 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a suitable mobile phase for analysis (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to monitor the consumption of the starting material and the formation of the product.
-
Confirm the identity of the product by ESI-MS, checking for the expected mass of the conjugate.
-
-
Purification (if necessary):
-
Once the reaction is deemed complete, the desired hydrazone conjugate can be purified from excess reagents using preparative RP-HPLC or size-exclusion chromatography (SEC) for larger biomolecules.
-
Table 1: Typical Reaction Parameters for Hydrazone Ligation
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 6.0 | Balances carbonyl activation and hydrazide nucleophilicity. |
| Hydrazide Equivalents | 1.5 - 5 eq. | Drives the reaction equilibrium towards product formation. |
| Catalyst (Aniline) | 10 - 50 mM | Accelerates the rate-limiting dehydration step.[7][9] |
| Temperature | 4 - 37 °C | Higher temperatures increase reaction rate but may compromise biomolecule stability. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific aldehyde/ketone and reaction conditions. |
Diagram 1: Experimental Workflow for Hydrazone Conjugation
Caption: Workflow for this compound conjugation.
Protocol 2.2: Boc Deprotection for Further Functionalization
The Boc group can be readily removed under acidic conditions to liberate the α-amine, which can then be used for subsequent conjugation, such as amide bond formation with an activated carboxylic acid (e.g., an NHS ester). Trifluoroacetic acid (TFA) is commonly used for this purpose.[10][11]
Materials:
-
Boc-protected hydrazone conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable scavenger (e.g., triisopropylsilane, TIS) for acid-sensitive substrates.[12]
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Preparation:
-
Dissolve the lyophilized or dried Boc-protected conjugate in a minimal amount of DCM. If the substrate is sensitive to acid-mediated side reactions, add a scavenger like TIS (2-5% v/v).[12]
-
-
Deprotection Reaction:
-
Cool the solution in an ice bath (0°C).
-
Add a solution of TFA in DCM (e.g., 20-50% v/v TFA) dropwise to the stirred solution. The evolution of isobutylene gas may be observed.[13]
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction by HPLC or TLC to confirm the complete consumption of the starting material.
-
-
Work-up:
-
Once complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[10]
-
Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine-TFA salt can often be used directly in the next step or purified if necessary.
-
Diagram 2: Reaction Scheme of Hydrazone Formation and Deprotection
Caption: Synthesis of a hydrazone conjugate and subsequent Boc deprotection.
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring.
-
Chromatographic Analysis (HPLC): The primary method for validation is RP-HPLC. A successful reaction will show a clear decrease in the peak corresponding to the limiting reagent (typically the aldehyde-functionalized molecule) and the emergence of a new, typically more retained, product peak. The integration of these peaks allows for the quantitative assessment of conversion efficiency.
-
Mass Spectrometry (MS): ESI-MS is indispensable for confirming the identity of the product. The observed molecular weight should match the calculated mass of the expected conjugate, providing definitive evidence of successful ligation. For larger biomolecules, deconvolution of the multiply charged envelope is necessary.
-
Purity Assessment: Post-purification, the purity of the final conjugate should be assessed by analytical HPLC, aiming for >95% purity for most applications.
By coupling chromatographic separation with mass confirmation, researchers can have high confidence in both the reaction's success and the identity of the final product.
Part 4: Authoritative Grounding & Comprehensive References
The principles and protocols outlined in this application note are based on well-established and peer-reviewed chemical literature. The use of hydrazide chemistry for bioconjugation is a foundational technique, with its utility and mechanism extensively documented.[14] The aniline-catalyzed formation of hydrazones is a widely adopted improvement that significantly accelerates the reaction, particularly at neutral pH.[9][15] For further reading on hydrazone ligation chemistry and its applications, the following resources are recommended.
References
-
Kalia, J., & Raines, R. T. (2010). Hydroxylamine and Hydrazine Ligation. Angewandte Chemie International Edition, 49(51), 9274-9293. [Link]
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Aniline as a catalyst for hydrazone ligation. Bioconjugate chemistry, 19(12), 2543–2548. [Link]
- Google Patents. (n.d.). CN104326944A - Method for preparing Boc-L-threonine.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Isle, T., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1269–1278. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Retrieved from [Link]
-
ResearchGate. (2016). Chemical synthesis of proteins using hydrazide intermediates. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Chemoselective ligation techniques: modern applications of time-honored chemistry. Retrieved from [Link]
Sources
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Chemoselective Ligation Applications and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Storage and handling conditions for Boc-L-threonine hydrazide to prevent degradation
A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for Boc-L-threonine hydrazide?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary factors to consider are temperature and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light, although specific photostability data is not extensively available, it is good practice to minimize light exposure for all sensitive reagents. |
For optimal preservation, especially for long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions, thereby reducing the risk of contamination and degradation.
Is this compound sensitive to moisture?
Yes, there are indications that compounds with similar functional groups can be hygroscopic. Moisture can lead to the hydrolysis of the hydrazide moiety or potentially affect the integrity of the Boc protecting group over time. Therefore, it is imperative to handle this compound in a dry environment, such as a glove box or under a stream of inert gas.[1] Always use dry glassware and solvents.
What are the primary degradation pathways for this compound?
The two main points of vulnerability in the this compound molecule are the Boc (tert-butyloxycarbonyl) protecting group and the hydrazide functional group.
-
Acid-Catalyzed Deprotection of the Boc Group: The Boc group is notoriously sensitive to acidic conditions.[2] Exposure to even mild acids can lead to its cleavage, resulting in the formation of L-threonine hydrazide, isobutylene, and carbon dioxide.[2] This is a significant concern as the presence of the free amine can lead to unintended side reactions in your synthetic protocols.
-
Hydrolysis of the Hydrazide: The hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield Boc-L-threonine and hydrazine. The rate of hydrolysis is pH-dependent, with increased stability observed closer to neutral pH.[2]
-
Oxidation of the Hydrazide: Hydrazides can be oxidized to various products, including diazenes and carboxylic acids, in the presence of oxidizing agents.[3] While typically stable under atmospheric oxygen, exposure to stronger oxidants should be avoided.
Troubleshooting Guide
Experimental Issue 1: Low Yield or Incomplete Reaction in Peptide Coupling
Question: I am using this compound in a peptide coupling reaction, but I am observing low yields of my desired product. What could be the cause?
Answer:
Several factors related to the quality and handling of this compound could contribute to poor coupling efficiency.
Possible Causes and Solutions:
-
Degradation of the Reagent:
-
Cause: The most likely culprit is the partial or complete deprotection of the Boc group due to improper storage or handling, exposing the compound to acidic conditions. The resulting free amine of L-threonine hydrazide will not participate in the intended coupling reaction.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze your stock of this compound using High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities, such as the deprotected L-threonine hydrazide.
-
Spectroscopic Analysis: Acquire a fresh ¹H NMR spectrum of your reagent. The presence of signals corresponding to the free amine and the absence or diminished intensity of the characteristic tert-butyl protons of the Boc group (typically a singlet around 1.4 ppm) would indicate deprotection.
-
-
Solution: If degradation is confirmed, it is recommended to use a fresh, unopened batch of this compound. Ensure that all subsequent handling is performed under strictly anhydrous and inert conditions.
-
-
Presence of Moisture:
-
Cause: Water in the reaction mixture can compete with the amine nucleophile, leading to the hydrolysis of activated esters or coupling reagents, thus reducing the efficiency of the desired amide bond formation.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Handle the hygroscopic this compound in a glovebox or under a positive pressure of an inert gas.[4]
-
Experimental Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Question: My mass spectrometry analysis of the crude reaction mixture shows unexpected masses. Could this be related to the this compound?
Answer:
Yes, the presence of unexpected side products can often be traced back to the reactivity of the hydrazide moiety or impurities in the starting material.
Possible Side Reactions and Their Products:
-
Reaction with Carbonyls: If your reaction mixture contains aldehydes or ketones as impurities (e.g., from solvents like acetone), the hydrazide can readily form hydrazone adducts.
-
Oxidation: In the presence of oxidizing agents, the hydrazide can be converted to a reactive acyl azide intermediate, which can then undergo further reactions.[5]
-
Incomplete Deprotection in Subsequent Steps: If the Boc group is not completely removed in a subsequent deprotection step, you may observe peptide deletion products in your final analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Experimental Protocols
Protocol 1: Aliquoting and Handling of this compound
-
Preparation: Work in a glovebox or under a positive pressure of dry inert gas (Argon or Nitrogen). Ensure all glassware and spatulas are thoroughly dried in an oven and cooled in a desiccator before use.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Quickly weigh the desired amounts of the compound into pre-dried and tared vials.
-
Sealing: Tightly seal the vials with caps containing a chemically resistant liner. For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Store the aliquots at 2-8°C in a desiccator. The main stock bottle should be flushed with inert gas before resealing and returning to refrigerated storage.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Boc Group: Look for a sharp singlet at approximately 1.4 ppm, integrating to 9 protons. The absence or reduced integration of this peak is a strong indicator of deprotection.
-
Threonine Backbone: The characteristic signals for the threonine protons should be present and have the correct multiplicity and integration.
-
Impurities: Look for any unexpected signals that could indicate the presence of degradation products or residual solvents.
-
Degradation Pathway Visualization:
Caption: Primary degradation pathways of this compound.
References
- CN104326944A - Method for preparing Boc-L-threonine - Google P
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (URL: [Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed. (URL: [Link])
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (URL: [Link])
-
How do you handle hygroscopic salts? - HepatoChem. (URL: [Link])
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - The Royal Society of Chemistry. (URL: [Link])
-
Summary of the stability and efficiency of hydrolysis of natural amino acids... - ResearchGate. (URL: [Link])
-
Chemical synthesis of proteins using hydrazide intermediates - Oxford Academic. (URL: [Link])
-
Hydrazine - Wikipedia. (URL: [Link])
-
How To: Store Reagents - Department of Chemistry : University of Rochester. (URL: [Link])
-
Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC. (URL: [Link])
-
Practical organic synthesis : a student's guide | Request PDF - ResearchGate. (URL: [Link])
-
Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway - PMC. (URL: [Link])
-
Chemical synthesis of proteins using hydrazide intermediates - ResearchGate. (URL: [Link])
-
Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])
-
Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon - ResearchGate. (URL: [Link])
-
Side reactions in peptide synthesis: An overview - Bibliomed. (URL: [Link])
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
-
Introduction to Hydrolysis | Waters. (URL: [Link])
-
Oxidation of Amino Acids. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
Sources
Technical Support Center: Purification Strategies for Reactions Involving Boc-L-threonine Hydrazide
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with Boc-L-threonine hydrazide and need to remove excess amounts from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your target compound.
Troubleshooting Guide: Removing Excess this compound
Excess starting material can complicate downstream processes and compromise the purity of your final product. This compound, being a polar and basic compound, presents a unique purification challenge. This section provides a systematic approach to selecting the best purification method for your specific reaction.
Decision Workflow for Purification Strategy
The first step in any purification is to understand the properties of your desired product and how they differ from the impurity you want to remove. This compound is characterized by its basic hydrazide moiety. This basicity is the key to its removal via liquid-liquid extraction. The following workflow will guide you to the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Detailed Protocol: Aqueous Acidic Wash
This is the most direct and efficient method for removing basic impurities like hydrazides, provided your desired compound is stable under mildly acidic conditions.
Principle: The hydrazide functional group is basic and will be protonated by an acid. The resulting hydrazinium salt is ionic and therefore highly soluble in water, allowing it to be extracted from the organic phase into the aqueous phase.[1][2]
Step-by-Step Methodology:
-
Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). If the reaction was performed in a water-miscible solvent like THF or acetone, it must first be diluted with a water-immiscible solvent and water.
-
Initial Wash (Optional but Recommended): Perform a wash with deionized water or brine to remove any water-soluble byproducts before the acid wash. This can prevent emulsions.
-
Acid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid.
-
Causality Note: Using a dilute acid is crucial. While it's strong enough to protonate the hydrazide, it minimizes the risk of cleaving acid-sensitive protecting groups like the Boc group on your starting material or product.[3]
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
-
Phase Separation: Allow the layers to separate completely. The protonated this compound salt will be in the bottom aqueous layer (assuming your organic solvent is less dense than water, like ethyl acetate).
-
Drain and Repeat: Drain the aqueous layer. Repeat the acid wash (steps 3 & 4) one or two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. This is critical to prevent acid-catalyzed degradation of your product during concentration.
-
Final Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield your purified product.
-
Verification: Confirm the removal of the hydrazide by Thin Layer Chromatography (TLC) or LC-MS, comparing the purified material to a sample of the crude reaction mixture and a standard of the this compound starting material.
Comparison of Purification Methods
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Aqueous Acidic Wash | Acid-base extraction[4] | Neutral or acidic products that are stable to mild acid. | Fast, inexpensive, highly scalable, and very effective for basic impurities. | Not suitable for acid-sensitive products or highly polar products that may have some water solubility. |
| Flash Chromatography | Differential adsorption based on polarity[5] | Products with a significantly different polarity (Rf value) from the hydrazide. | High resolution, applicable to a wide range of compounds, including acid-sensitive ones. | More time-consuming, requires more solvent, can be costly, and may lead to product loss on the column. |
| Recrystallization | Differential solubility in a solvent system[6][7] | Crystalline solid products where the hydrazide has very different solubility characteristics. | Can yield highly pure material, relatively inexpensive. | Finding a suitable solvent can be challenging and requires trial and error; product recovery can be low.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" impurity to remove?
This compound possesses several properties that can make its removal challenging. It is a highly polar molecule due to the presence of the hydroxyl, amide, and hydrazide groups. This high polarity can cause it to have low solubility in non-polar organic solvents and can lead to streaking on normal-phase silica gel chromatography. However, its most defining feature for purification is the basicity of the hydrazide group, which is the property most effectively exploited for its removal.[1][9]
Q2: My desired product is also basic. Can I still use an acidic wash?
This is a more complex scenario. If your product is significantly less basic than the hydrazide, it might be possible to use a carefully buffered aqueous solution at a specific pH to selectively protonate and extract the more basic hydrazide. This would require knowledge of the pKa of your product. However, in most cases where both the product and impurity are basic, flash column chromatography is the more reliable method of separation.[10]
Q3: I performed an acidic wash, but my TLC still shows the starting material. What went wrong?
There are a few possibilities:
-
Insufficient Acid: You may not have used enough acid to protonate all of the excess hydrazide. Ensure you are using a sufficient volume and concentration of the acidic solution.
-
Insufficient Mixing: The extraction may not have been efficient. Ensure you are shaking the separatory funnel vigorously to maximize the surface area between the two phases.
-
Product is also Extracted: If your product has some basicity or high water solubility, it might be partially partitioning into the aqueous layer along with the impurity. Check the aqueous layers by TLC to see if your product is present.
-
Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) can prevent efficient separation. Adding brine can often help to break up emulsions.
Q4: Can I use a strong base to deprotonate my product and extract it, leaving the neutral hydrazide behind?
This is generally not recommended. While acyl hydrazides are not strongly basic, they are also not acidic, so they will not react with a base.[11] If your product has an acidic handle (like a carboxylic acid), a basic wash (e.g., with NaHCO₃) could be used to extract your product into the aqueous phase, leaving neutral impurities (including the hydrazide) in the organic phase. The aqueous layer could then be re-acidified and extracted to recover your product.
Q5: What are the best practices for running a flash column to remove a polar impurity like this hydrazide?
-
Solvent System Selection: Use TLC to find a solvent system where your product has an Rf value of approximately 0.25-0.35, and the hydrazide spot remains at the baseline (Rf = 0). A common starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.[12]
-
Dry Loading: Because this compound is very polar, it is best to "dry load" your crude sample. Dissolve the crude material in a strong solvent (like methanol), adsorb it onto a small amount of silica gel, dry it completely, and then load the resulting powder onto the top of your column. This prevents the polar impurity from streaking down the column.
-
Use of Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can improve peak shape and prevent streaking on the silica gel.
References
-
Wikipedia. Hydrazine. [Link]
-
PubChem. N-tert-Butoxycarbonyl-L-threonine. [Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Why is the pKa of hydrazine so low?[Link]
-
Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
-
Reddit. How to quench excess hydrazine monohydrate. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Williamson, K. L.; Minard, R.; Masters, K. M. Macroscale and Microscale Organic Experiments. [Link]
-
ResearchGate. A comparison of pKa values for Ar-NH2 and some hydrazides. [Link]
- Google Patents.
- Google Patents.
-
King Group. Successful Flash Chromatography. [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
OSTI.GOV. DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Wikipedia. Hydrazide. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
University of South Alabama. Crystallization. [Link]
-
Pal, A.; Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Chemistry Stack Exchange. Recrystallization Process Questions. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Hydrazide - Wikipedia [en.wikipedia.org]
- 12. sorbtech.com [sorbtech.com]
Stability of the hydrazide group under different reaction conditions
Welcome to the technical support center for navigating the complexities of the hydrazide functional group. This guide is designed for researchers, scientists, and drug development professionals who encounter hydrazides in their synthetic pathways. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the stability of hydrazides under a variety of reaction conditions. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
Core Concepts: Understanding Hydrazide Reactivity
The hydrazide functional group (R-CO-NH-NH₂) is a versatile building block in organic synthesis, valued for its role in forming stable hydrazones, participating in cyclization reactions to form heterocycles like pyrazoles and oxadiazoles, and its use as a carboxylic acid protecting group in peptide synthesis.[1][2] However, its utility is intrinsically linked to its stability, which can be a double-edged sword. While generally more stable than simple imines, hydrazides are susceptible to degradation under certain conditions.[3][4]
The reactivity of a hydrazide is governed by the lone pair of electrons on the terminal nitrogen, the electron-withdrawing nature of the adjacent carbonyl group, and the N-N single bond. This unique electronic arrangement dictates its behavior as a nucleophile and its susceptibility to hydrolysis, oxidation, and reduction.
Troubleshooting Guide: Hydrazide Stability Under Common Reaction Conditions
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Acidic Conditions
Problem: My hydrazide is degrading during an acid-catalyzed reaction or workup. What's happening and how can I prevent it?
Underlying Cause: Hydrazides are susceptible to acid-catalyzed hydrolysis, which cleaves the amide bond to yield a carboxylic acid and hydrazine or its salt.[5] The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The rate of hydrolysis is dependent on the acid strength, temperature, and the steric and electronic properties of the hydrazide.[3][4][5]
Troubleshooting Steps & Preventative Measures:
-
Use the Mildest Possible Acidic Conditions: If your reaction allows, opt for weaker acids (e.g., acetic acid) or buffer systems to maintain a mildly acidic pH.[5] For reactions requiring strong acids, consider minimizing reaction time and temperature.
-
Control the Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.[5] Elevated temperatures significantly accelerate hydrolysis.
-
Anhydrous Conditions: If water is not a reactant, conducting the reaction under anhydrous conditions will prevent hydrolysis.
-
Monitoring the Reaction: Use techniques like HPLC or LC-MS to monitor the stability of your hydrazide throughout the reaction.[5] This will help you identify the onset of degradation and optimize conditions accordingly.
Experimental Protocol: Monitoring Hydrazide Stability in Acidic Media via HPLC
-
Prepare a Stock Solution: Dissolve a known concentration of your hydrazide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Acidic Solutions: Prepare a series of aqueous solutions with varying pH values (e.g., pH 1, 3, 5) using appropriate acids (e.g., HCl, formic acid).
-
Initiate the Experiment: Add an aliquot of the hydrazide stock solution to each acidic solution at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each solution.
-
Quench and Analyze: Immediately quench any further reaction by neutralizing the sample with a base (e.g., sodium bicarbonate solution) and dilute with the mobile phase. Analyze the sample by reverse-phase HPLC with UV detection.
-
Data Analysis: Quantify the peak area of the parent hydrazide at each time point to determine the rate of degradation.
Basic Conditions
Problem: I'm observing decomposition of my hydrazide in the presence of a strong base. What is the degradation pathway?
Underlying Cause: While generally more stable to basic than acidic hydrolysis, hydrazides can still undergo base-catalyzed hydrolysis, especially at elevated temperatures. The mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. Additionally, strong bases can deprotonate the N-H protons, forming a hydrazide anion which may have different reactivity and stability profiles.
Troubleshooting Steps & Preventative Measures:
-
Use Weaker Bases: When possible, use milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) instead of hydroxides or alkoxides.
-
Temperature Control: As with acidic conditions, lower temperatures will slow down the rate of hydrolysis.
-
Protecting Groups: If the N-H protons are implicated in an undesired side reaction, consider using a suitable protecting group. However, the stability of the protecting group under the reaction conditions must be considered.
-
Reaction Time: Minimize the exposure of the hydrazide to basic conditions by working up the reaction as soon as it is complete.
Reductive Conditions
Problem: I'm trying to selectively reduce another functional group in my molecule, but my hydrazide is also being reduced. How can I achieve selectivity?
Underlying Cause: Hydrazides can be reduced to either the corresponding hydrazine or amine, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the hydrazide to the corresponding amine. Milder reducing agents may show more selectivity.
Troubleshooting Steps & Preventative Measures:
-
Choice of Reducing Agent: This is the most critical factor.
-
For selective reduction of other functional groups (e.g., esters, ketones): Consider using sodium borohydride (NaBH₄) or catalytic hydrogenation with specific catalysts (e.g., Pd/C under neutral conditions), as these are less likely to reduce the hydrazide.[6]
-
To reduce the hydrazide to a hydrazine: Diborane has been reported to reduce hydrazides to hydrazines.[7]
-
-
Temperature and Stoichiometry Control: Using lower temperatures and a stoichiometric amount of the reducing agent can sometimes improve selectivity.
-
Protecting Groups: Protecting the hydrazide functionality can prevent its reduction. A common strategy is the formation of a hydrazone, which can be cleaved later.
Data Presentation: Reductant Selectivity
| Reducing Agent | Typical Outcome with Hydrazides | Selectivity Considerations |
| LiAlH₄ | Reduction to amine | Very strong, generally not selective |
| NaBH₄ | Generally unreactive | Good for reducing ketones/aldehydes in the presence of hydrazides |
| H₂/Pd-C | Can be reduced, conditions critical | Selectivity can be achieved under controlled conditions |
| Diborane (B₂H₆) | Reduction to hydrazine | Can be a useful selective transformation |
Oxidative Conditions
Problem: My hydrazide is unstable in the presence of an oxidizing agent. What are the likely products and how can I avoid this?
Underlying Cause: Hydrazides can be oxidized to a variety of products, including acyl radicals, diimides, and carboxylic acids. The outcome depends on the oxidant and reaction conditions. This reactivity is often exploited in specific synthetic transformations, but can be a problematic side reaction.
Troubleshooting Steps & Preventative Measures:
-
Avoid Strong Oxidants: If possible, choose reaction pathways that do not involve strong oxidizing agents like permanganate or dichromate.
-
Controlled Oxidation: If an oxidation is desired, use specific reagents to control the outcome. For example, N-bromosuccinimide (NBS) can be used for the oxidative cleavage of hydrazides.
-
Inert Atmosphere: For reactions sensitive to air oxidation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Thermal Conditions
Problem: My hydrazide-containing compound is decomposing upon heating. Is this expected?
Underlying Cause: While many hydrazides are thermally stable at moderate temperatures, they can decompose at elevated temperatures.[8] The decomposition can be catalyzed by impurities, particularly metal ions.[9] The decomposition products can include nitrogen gas and ammonia.[8]
Troubleshooting Steps & Preventative Measures:
-
Determine Thermal Stability: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your compound.
-
Purification: Ensure your hydrazide is free from catalytic impurities, such as transition metals.
-
Minimize Heat Exposure: Use the lowest effective temperature for reactions and distillations. For purification, consider chromatography at room temperature or recrystallization over high-temperature distillations.
Frequently Asked Questions (FAQs)
Q1: Can I use a hydrazide as a protecting group for a carboxylic acid during peptide synthesis?
A1: Yes, the hydrazide group can serve as a protecting group for the C-terminal carboxylic acid in peptide synthesis.[2] It is stable to the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] The hydrazide can be cleaved under oxidative or reductive conditions to reveal the carboxylic acid or can be used to generate peptide thioesters for native chemical ligation.[12]
Q2: How stable are hydrazones formed from hydrazides?
A2: Hydrazones are generally more stable to hydrolysis than imines.[3] Their stability is pH-dependent, with increased stability observed as the pH approaches neutrality.[13] Acid catalysis is typically required for their hydrolysis.[3][4] Some hydrazones have been shown to be stable in a pH range of 3-12 and at elevated temperatures.[14]
Q3: Are there any specific safety concerns when working with hydrazides?
A3: While hydrazides themselves are generally less hazardous than their parent hydrazine, it's important to be aware that hydrazine is highly toxic and a potential carcinogen.[15] Reactions that generate hydrazine as a byproduct should be handled with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment.[15]
Q4: My reaction involves a carbodiimide coupling. Is the hydrazide group stable under these conditions?
A4: The terminal -NH₂ group of a hydrazide is nucleophilic and can potentially react with the activated carboxylic acid in a carbodiimide coupling reaction. This could lead to the formation of an acyl dihydrazide or other side products. If you want to avoid this, you may need to protect the hydrazide group, for instance, by forming a hydrazone.
Visualizing Reaction Pathways
Diagram 1: Hydrazide Degradation Pathways
This diagram illustrates the primary degradation pathways for a hydrazide under acidic and basic hydrolytic conditions.
Caption: Primary degradation pathways of hydrazides.
Diagram 2: Troubleshooting Workflow for Hydrazide Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues with hydrazide stability.
Caption: Troubleshooting hydrazide instability.
References
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
Kostiainen, R., & Lönnberg, H. (1987). The hydrolytic stability of isostructural hydrazones and an oxime. Acta Chemica Scandinavica, Series B, 41, 674-679. [Link]
-
MDPI. (2022). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. Molecules, 27(19), 6527. [Link]
-
Defense Technical Information Center. (1968). Safety and Handling of Hydrazine. [Link]
-
ResearchGate. (2018). Stability study of hydrazones. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
ResearchGate. (2014). Decompostion of Hydrazine in Aqueous Solutions. [Link]
-
ACS Publications. (2015). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 19(9), 1184-1197. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ResearchGate. (2007). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(5), 2345. [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17895-17906. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
-
National Institutes of Health. (2018). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 110(5), e24069. [Link]
-
ACS Publications. (1968). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 33(11), 4055-4059. [Link]
-
Wikipedia. (n.d.). Hydrazide. [Link]
-
Wiley Online Library. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Peptide Science, 110(5), e24069. [Link]
-
PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11115-11122. [Link]
-
PubMed. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(10), 768-773. [Link]
-
ACS Publications. (1969). Chemistry of hydrazides. X. The reduction of cyclic and acyclic hydrazides with diborane. The Journal of Organic Chemistry, 34(10), 3044-3047. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Boc-L-threonine Hydrazide
Welcome to the technical support center for the synthesis of Boc-L-threonine hydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity and success of your synthesis.
Section 1: Synthesis Overview and Core Challenges
The synthesis of this compound is a fundamental step in peptide chemistry, particularly for segment-based ligation strategies where a C-terminal hydrazide is converted to a reactive acyl azide. The most common and direct route involves the hydrazinolysis of a corresponding Boc-L-threonine ester, typically the methyl or ethyl ester.
While seemingly straightforward, the synthesis is fraught with potential challenges stemming from the unique structural features of threonine: its secondary hydroxyl group and two chiral centers.
Overall Synthetic Workflow
The process can be visualized as a three-stage workflow, starting from the commercially available L-threonine.
Caption: General three-stage synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My hydrazinolysis reaction is sluggish or incomplete, resulting in low yields. What are the primary causes and how can I optimize the reaction?
A1: This is the most frequently reported issue. Incomplete conversion of the starting ester is typically due to suboptimal reaction conditions or reagent stoichiometry.
Causality: Hydrazinolysis is a nucleophilic acyl substitution reaction. Its rate is dependent on the concentration of the nucleophile (hydrazine), temperature, and steric hindrance around the carbonyl group.
Troubleshooting & Optimization:
-
Hydrazine Hydrate Stoichiometry: A significant excess of hydrazine hydrate is often necessary to drive the reaction to completion. A molar ratio of 1:1 for the ester to hydrazine hydrate is rarely sufficient.[1]
-
Reaction Time & Temperature: These reactions can be slow at room temperature. Gentle heating or extending the reaction time is a common strategy. However, excessive heat can promote side reactions.
-
Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which helps to solubilize both the ester and hydrazine hydrate.
Recommended Parameter Adjustments:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Ester:Hydrazine Molar Ratio | 1 : 1.2 - 1.5 | Increase to 1 : 4 or 1 : 10 | Pushes the equilibrium towards the product side (Le Châtelier's principle).[2] |
| Temperature | Room Temperature (20-25°C) | Increase to 40-60°C | Increases reaction kinetics. Monitor carefully to avoid side reactions. |
| Reaction Time | 12-24 hours | Extend to 48-72 hours | Allows the reaction to proceed to completion, especially at lower temperatures.[2] |
| Monitoring | TLC or LC-MS | Check for disappearance of starting ester spot/peak | Provides a definitive endpoint for the reaction, preventing premature work-up. |
Q2: My final product is a persistent oil and fails to crystallize. What's causing this and how can I induce solidification?
A2: The inability to crystallize is often due to the presence of impurities that act as crystallization inhibitors.
Causality:
-
Residual Solvents: Small amounts of tert-butanol (a byproduct of the Boc protection step) or methanol/ethanol from the reaction can prevent the formation of a stable crystal lattice.[3]
-
Excess Hydrazine Hydrate: Unreacted hydrazine hydrate can remain in the crude product, rendering it oily.
-
Water Content: this compound is hygroscopic. Absorbed moisture can interfere with crystallization.
Troubleshooting Protocol:
-
Ensure Complete Removal of Volatiles: After the initial work-up and extraction, concentrate the organic layer on a rotary evaporator and then place the resulting residue under high vacuum for several hours to remove trace solvents.[3][]
-
Azeotropic Removal of Water: If water is suspected, dissolve the oily product in a suitable solvent (like toluene or isopropanol) and re-evaporate. Repeat this process 2-3 times.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. This creates nucleation sites.[3]
-
Seeding: If a small amount of solid product is available from a previous batch, add a single crystal to the oil.
-
Trituration: Add a non-solvent (a solvent in which the product is insoluble, e.g., cold diethyl ether or hexane) to the oil and stir vigorously. This can often force the product to precipitate as a solid, which can then be filtered and recrystallized.
-
Q3: I'm concerned about racemization. How can I detect it and what conditions minimize its occurrence?
A3: Maintaining stereochemical integrity is paramount. While direct hydrazinolysis is less prone to racemization than peptide coupling reactions, the risk is not zero, particularly at the α-carbon.[5]
Causality: Racemization occurs via the abstraction of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face. This process, known as epimerization at the molecular level, is facilitated by basic conditions and elevated temperatures.[5][6]
Detection & Prevention:
-
Detection Method: The most reliable method for detecting the diastereomeric impurity (Boc-D-allo-threonine hydrazide) is through Chiral HPLC analysis .
-
Minimizing Risk:
-
Avoid Strong Bases: The synthesis should be conducted under neutral or mildly basic conditions. Hydrazine itself is basic, so prolonged exposure at high temperatures should be avoided.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient if the reaction time is extended.
-
pH during Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions. A neutral wash is often sufficient.[7]
-
Q4: My mass spectrometry analysis shows a peak corresponding to my desired product minus 18 Da. What is this side product?
A4: A mass loss of 18 Da strongly suggests a dehydration event, specifically a β-elimination of the threonine side-chain's hydroxyl group. This results in the formation of a dehydroamino acid residue.
Causality: This side reaction is more common under strongly basic or acidic conditions, especially during prolonged heating.[8] While less frequent during standard hydrazinolysis, it can occur if reaction conditions are too harsh. Peptides containing serine or threonine can also undergo an acid-catalyzed acyl N–O shift, though this is less relevant to the hydrazide synthesis itself.[9]
Caption: Potential reaction pathways during hydrazinolysis of Boc-L-threonine ester.
Section 3: Validated Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the synthesis of this compound from its corresponding methyl ester.
Materials:
-
Boc-L-Threonine Methyl Ester (1.0 eq)
-
Hydrazine Monohydrate (≥98%) (4.0 eq)
-
Methanol (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Hexane (for precipitation/crystallization)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), dissolve Boc-L-threonine methyl ester (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (4.0 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is completely consumed (typically 24-48 hours). If the reaction is slow, it can be gently heated to 40°C.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and then with brine. This step also helps remove a significant portion of the excess hydrazine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure. The crude product may be an oil or a semi-solid.
-
Purification/Crystallization:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., hot ethyl acetate or isopropanol).
-
Slowly add a non-solvent like hexane or diethyl ether with vigorous stirring until the solution becomes cloudy.
-
Allow the flask to stand at room temperature, then cool in a refrigerator or freezer to complete crystallization.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Section 4: References
-
Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing, 2013. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. 6, p.418 (1988); Vol. 58, p.15 (1978). [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Method for preparing Boc-L-threonine. Google Patents, CN104326944A.
-
Protection Reactions. Wiley-VCH. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. ResearchGate, Molecules 2005, 10, 1218-1228. [Link]
-
Chemical synthesis of proteins using hydrazide intermediates. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 2015, 28(3). [Link]
-
Preparation method of hydrazide compound. Google Patents, CN103408454A.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 2020, 8, 163. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 2005, 10(10), 1218-1228. [Link]
-
What do you do when your peptide synthesis fails? Biotage. [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. [Link]
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Organic Letters, 2012, 14(15), 3894–3897. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Medicilon. [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 2022, 69(2), 431–441. [Link]
-
Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Molecules, 2022, 27(19), 6652. [Link]
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Boc-L-threonine Hydrazide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the precise characterization of building blocks is paramount. Boc-L-threonine hydrazide, a key intermediate, demands rigorous analytical scrutiny to ensure identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this molecule, grounded in scientific principles and practical application.
The Critical Role of Characterization
This compound serves as a crucial component in the synthesis of complex peptides and peptidomimetics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the hydrazide functionalization of the carboxylic acid introduces specific chemical properties that necessitate a multi-faceted analytical approach. Impurities, diastereomers, or degradation products can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product. Therefore, a robust analytical workflow is not merely a quality control measure but a cornerstone of successful research and development.
Orthogonal Analytical Workflow
A self-validating analytical workflow relies on the principle of orthogonality, where different techniques provide complementary information based on distinct physicochemical properties. For this compound, a combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
Caption: Orthogonal workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are indispensable for confirming the identity of this compound.
Expertise & Experience: Interpreting the Spectra
The ¹H NMR spectrum will reveal characteristic signals for the Boc protecting group, the threonine backbone, and the hydrazide moiety. The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark of the Boc protection. The protons of the threonine backbone will appear as coupled multiplets, with their chemical shifts and coupling constants providing information about their stereochemical relationship. The hydrazide protons (-NH-NH₂) will typically appear as broad singlets, and their integration will confirm the presence of this functional group.
¹³C NMR complements the proton data by providing a count of the unique carbon atoms and their chemical environments. Key signals to identify include the carbonyl carbons of the Boc group and the hydrazide, the quaternary carbon of the Boc group, and the carbons of the threonine backbone.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
| Expected ¹H NMR Signals (in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Boc Protons | ~1.40 | singlet | 9H | -C(CH₃)₃ |
| Threonine β-CH₃ | ~1.05 | doublet | 3H | -CH(OH)CH ₃ |
| Threonine α-CH | ~3.95 | multiplet | 1H | -CH (NHBoc)- |
| Threonine β-CH | ~3.80 | multiplet | 1H | -CH (OH)CH₃ |
| Threonine -OH | ~4.80 | doublet | 1H | -OH |
| Boc -NH | ~6.50 | doublet | 1H | -NH -Boc |
| Hydrazide -NH | ~8.90 | singlet (broad) | 1H | -CO-NH -NH₂ |
| Hydrazide -NH₂ | ~4.20 | singlet (broad) | 2H | -NH-NH ₂ |
| Expected ¹³C NMR Signals (in DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| Boc -C(CH₃)₃ | ~28.0 | -C(C H₃)₃ |
| Threonine β-CH₃ | ~20.0 | -CH(OH)C H₃ |
| Threonine α-CH | ~60.0 | -C H(NHBoc)- |
| Threonine β-CH | ~67.0 | -C H(OH)CH₃ |
| Boc -C(CH₃)₃ | ~78.0 | -C (CH₃)₃ |
| Boc -C=O | ~155.0 | Boc -C =O |
| Hydrazide -C=O | ~170.0 | Hydrazide -C =O |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and provides valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[1]
Expertise & Experience: Predicting Fragmentation Patterns
The ESI-MS spectrum will show the protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will reveal characteristic fragmentation patterns. Key fragmentation pathways include the loss of the Boc group (-100 Da), loss of isobutylene from the Boc group (-56 Da), and cleavages of the threonine backbone and the hydrazide moiety. Understanding these fragmentation patterns is crucial for confirming the structure and identifying potential impurities.[2]
Experimental Protocol: ESI-MS and MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Setup: Use an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Expected m/z for [M+H]⁺: 234.14.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion (m/z 234.14) for collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for ESI-MS/MS analysis.
| Expected Fragment Ion | m/z | Neutral Loss |
| [M+H-C₄H₈]⁺ | 178.09 | Isobutylene |
| [M+H-Boc]⁺ | 134.09 | Boc group |
| [M+H-H₂O]⁺ | 216.13 | Water |
| [M+H-NH₃]⁺ | 217.13 | Ammonia |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-O, and O-H bonds.
Expertise & Experience: Correlating Bands to Structure
The presence of the Boc group will be confirmed by the strong C=O stretching vibration of the urethane carbonyl. The hydrazide will show characteristic N-H stretching and bending vibrations, as well as a C=O stretch for the amide carbonyl. The hydroxyl group of the threonine side chain will be visible as a broad O-H stretching band.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch (alcohol) | 3500-3200 (broad) | Threonine -OH |
| N-H stretch (amide & hydrazide) | 3400-3200 | Boc -NH, Hydrazide -NH, -NH₂ |
| C-H stretch (aliphatic) | 3000-2850 | Threonine & Boc C-H |
| C=O stretch (urethane) | ~1700 | Boc C=O |
| C=O stretch (amide I) | ~1650 | Hydrazide C=O |
| N-H bend (amide II & hydrazide) | ~1530 | Boc & Hydrazide N-H |
| C-O stretch | 1300-1000 | Threonine C-O, Boc C-O |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Integrity
HPLC is the workhorse for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating the target compound from any non-polar and most polar impurities. Chiral HPLC is essential for confirming the enantiomeric purity, ensuring that no racemization has occurred during synthesis or storage.
Expertise & Experience: Method Development and Validation
For RP-HPLC, a C18 column is a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to achieve good separation of all components. UV detection at a low wavelength (e.g., 210-220 nm) is typically used for detecting the peptide bond and carbonyl groups.
For chiral HPLC, specialized chiral stationary phases (CSPs) are required. The choice of CSP and mobile phase is critical for achieving enantiomeric separation.[3][4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component and quantify any impurities.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare the sample as for RP-HPLC.
-
Chromatographic System:
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition will depend on the column used.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Determine the peak areas of the L- and any potential D-enantiomer to calculate the enantiomeric excess.
Conclusion: A Holistic Approach to Quality
The characterization of this compound is a critical step in the drug development pipeline. A comprehensive and orthogonal analytical approach, as outlined in this guide, is essential to ensure the identity, purity, and quality of this key synthetic intermediate. By combining the structural insights from NMR and MS with the functional group information from FTIR and the separation power of HPLC, researchers can have high confidence in the integrity of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Khattab, S. N., & El-Faham, A. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218–1228. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Srinivas, R., Reddy, G. R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]
-
Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Zhao, H., Li, J., & Wu, F. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(12), 523-533. [Link]
-
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2108. [Link]
-
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
Sources
- 1. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Peptides: A Comparative Analysis of Core Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and research peptides, purity is not merely a quality metric; it is the cornerstone of reproducibility, biological activity, and patient safety. The journey from a sequence on paper to a highly pure, active peptide is fraught with potential pitfalls, leading to a heterogeneous mixture of the target molecule and a host of closely related impurities. The challenge for any scientist is to accurately and comprehensively characterize this mixture.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthetically derived peptides. We will delve into the causality behind experimental choices, offering field-proven insights into building a robust, self-validating quality control strategy.
A quick clarification on the topic: while reagents like Boc-L-threonine hydrazide are integral to the world of peptide chemistry, their role is primarily in the synthesis of peptides, for instance, as building blocks (Boc-protected amino acids) or as intermediates for fragment condensation (peptide hydrazides).[1] They are not reagents used for the analytical assessment of purity. This guide will focus on the established analytical methods for that critical post-synthesis evaluation.
The Genesis of Impurities: Understanding the Synthetic Landscape
The predominant method for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) using either Fmoc or Boc chemistry, is a cyclical process of adding amino acids one by one.[1] While elegant, this step-wise approach is imperfect and can generate a variety of product-related impurities that often co-purify with the target peptide. Understanding these potential contaminants is crucial for selecting the appropriate analytical method.
Common Classes of Peptide Impurities:
-
Truncated and Deletion Sequences: These arise from incomplete amino acid coupling or deprotection steps.[2] Incomplete coupling leads to a "deletion" of an amino acid from the sequence, while premature capping or termination of the synthesis results in "truncated" peptides.
-
Incomplete Deprotection: Side-chain protecting groups (e.g., Pbf on Arginine, Trt on Histidine) may not be fully removed during the final cleavage step, leading to modified and potentially less active peptides.[3][4]
-
Racemization: The activation of a protected amino acid's carboxyl group can lead to the loss of its chiral integrity (epimerization), resulting in the incorporation of a D-amino acid instead of the intended L-amino acid.[5] This can dramatically alter the peptide's structure and function.
-
Side-Chain Modifications: Reactive amino acid side chains can undergo unwanted modifications. Common examples include the deamidation of asparagine and glutamine, oxidation of methionine, and diketopiperazine formation at the dipeptide stage.[2][3][5]
-
Reagent-Derived Impurities: Scavengers used during the cleavage step (e.g., triisopropylsilane, p-cresol) can sometimes covalently attach to the peptide.[4]
Logical Workflow for Peptide Synthesis and Purity Verification
A robust workflow ensures that impurities generated during synthesis are effectively removed and accurately quantified.
Caption: General workflow from peptide synthesis to final purity analysis.
Core Analytical Techniques: A Comparative Overview
No single technique can fully characterize a synthetic peptide. A multi-pronged, orthogonal approach is essential for a comprehensive purity assessment. The most powerful and widely adopted methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Amino Acid Analysis (AAA) serves a distinct but equally important role in determining peptide content.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide purity.[6][7] It separates molecules based on their hydrophobicity. The sample is injected into a column packed with a non-polar stationary phase (typically C18 silica), and a polar mobile phase (usually a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid) is pumped through. Peptides elute based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and elute later.
-
What it tells you: The result is a chromatogram showing peaks over time. The area of the main peak relative to the total area of all peaks provides the percentage purity.[8] It excels at separating peptides with minor differences, such as deletion sequences or some side-chain modifications.
-
Expertise & Causality: The choice of gradient is critical. A shallow gradient increases resolution between closely eluting peaks, which is essential for separating challenging impurities. The ion-pairing agent (TFA) is used to sharpen peaks by forming a neutral complex with the positively charged peptide, minimizing unwanted interactions with the silica backbone of the column.
Caption: Principle of peptide separation by RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, it provides an exact molecular weight, which serves as definitive confirmation of the peptide's identity.[9] When coupled with HPLC (LC-MS), it becomes an incredibly powerful tool for identifying the impurities detected as separate peaks in the HPLC chromatogram.[10]
-
What it tells you: The primary output is a mass spectrum. The observed molecular weight should match the theoretical calculated mass of the target peptide. Peaks corresponding to masses of common impurities (e.g., target mass - mass of one amino acid for a deletion sequence) can be identified with high confidence.
-
Expertise & Causality: Electrospray ionization (ESI) is the most common ionization technique for LC-MS as it gently transfers peptide ions from liquid to gas phase, preserving their integrity. The high resolution of modern mass spectrometers (like Orbitrap or TOF) allows for the differentiation of peptides with very small mass differences, such as a deamidation (+1 Da).
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge, size, and shape in a narrow capillary.[9][11] Because its separation principle is fundamentally different from HPLC, it is considered an "orthogonal" technique.[12]
-
What it tells you: CE provides an electropherogram, which is analogous to an HPLC chromatogram. It can often resolve impurities that co-elute with the main peak in HPLC, providing a more accurate assessment of purity. It is particularly effective for separating diastereomers (peptides containing a racemized amino acid).[13]
-
Expertise & Causality: The choice of buffer pH is critical in CE. By running the separation at a pH where peptides have different net charges, one can achieve separations that are impossible with HPLC. For example, two peptides that are equally hydrophobic but differ by a single charged amino acid will be easily resolved by CE. Studies have shown CE-MS and LC-MS to be highly complementary, with each technique identifying unique peptides in a complex mixture.[14]
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative method used to determine the total peptide content in a lyophilized powder and to confirm the amino acid composition. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[8][15]
-
What it tells you: AAA does not provide information on the purity (i.e., the percentage of the target sequence vs. impurities), but rather the "net peptide content" (NPC). Lyophilized peptides always contain water and counter-ions (like TFA), so the NPC is typically 70-90% of the total dry weight. AAA also confirms that the relative ratios of the amino acids match the theoretical sequence.[16]
-
Expertise & Causality: This is the only method that provides an absolute quantification of the peptide amount. For applications requiring precise concentration, such as quantitative bioassays or SAR studies, determining the NPC via AAA is non-negotiable.[15][17]
Comparative Data Summary
The selection of an analytical method is a strategic decision based on the information required, the nature of the peptide, and the stage of development.
| Parameter | RP-HPLC | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) | Amino Acid Analysis (AAA) |
| Primary Output | Chromatogram | Mass Spectrum | Electropherogram | Amino Acid Composition Data |
| Key Information | Purity (%), Separation of isoforms | Identity (Molecular Weight), Impurity ID | Orthogonal Purity (%), Chiral Purity | Net Peptide Content, Composition |
| Resolution | High | (Separation dependent on LC/CE) | Very High | N/A (separates AAs, not peptides) |
| Sensitivity | High (µg-ng) | Very High (ng-fg) | Very High (ng-pg) | Moderate (µg) |
| Best For Detecting | Truncated/deletion sequences, hydrophobic impurities | All mass variants, deprotection failures | Diastereomers (racemization), charged variants | Incorrect amino acid ratios |
| Limitations | May not resolve all co-eluting species | Does not separate isomers | Lower sample loading capacity than HPLC | Destructive, no sequence information |
| Regulatory Standing | Gold standard for purity determination[7] | Required for identity confirmation[7] | Strong orthogonal method[12] | Required for content determination |
Experimental Protocol: Standard RP-HPLC Purity Assessment
This protocol outlines a self-validating system for routine purity analysis.
1. Materials & Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Peptide Sample: Lyophilized powder.
2. Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized peptide.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and sonicate for 30 seconds if necessary to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Causality: Filtering removes particulates that could clog the HPLC column, ensuring system integrity and reproducible results.
-
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at the operational flow rate.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant temperature ensures consistent retention times from run to run.
-
-
Detection Wavelength: 214 nm or 220 nm.
-
Causality: The peptide bond absorbs strongly at these wavelengths, allowing for the detection of all peptide species, regardless of their amino acid composition.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Causality: This linear gradient is a robust starting point for most peptides. The steep wash at the end (to 95% B) removes highly hydrophobic impurities, and the re-equilibration step ensures the column is ready for the next injection.
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all integrated peaks and multiplying by 100.
Conclusion: Building a Comprehensive and Trustworthy Analytical Strategy
Assessing the purity of a synthetic peptide is a multifaceted challenge that cannot be met by a single analytical technique. A truly authoritative and trustworthy characterization relies on an orthogonal approach.
-
RP-HPLC serves as the workhorse for quantifying purity and separating common synthesis-related impurities.
-
Mass Spectrometry is non-negotiable for confirming the identity of the main product and for assigning identities to the impurity peaks resolved by HPLC.
-
Capillary Electrophoresis offers a powerful, high-resolution alternative that can uncover impurities hidden from HPLC, especially diastereomers resulting from racemization.
-
Amino Acid Analysis provides the essential, often overlooked, metric of net peptide content, which is critical for any quantitative application.
By strategically combining these methods, researchers and drug developers can build a complete, validated profile of their synthetic peptide, ensuring the scientific integrity of their work and the safety and efficacy of potential therapeutics.
References
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
